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  • Product: hCA I-IN-1

Core Science & Biosynthesis

Foundational

Therapeutic Targets of hCA I-IN-1 in Retinal Edema: A Technical Guide

Part 1: Executive Summary & Strategic Rationale Retinal edema, particularly Cystoid Macular Edema (CME) and Diabetic Macular Edema (DME), remains a leading cause of vision loss. While anti-VEGF therapies are the standard...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Rationale

Retinal edema, particularly Cystoid Macular Edema (CME) and Diabetic Macular Edema (DME), remains a leading cause of vision loss. While anti-VEGF therapies are the standard of care, a significant non-responder rate necessitates alternative mechanisms. Carbonic Anhydrase Inhibitors (CAIs) like acetazolamide have been used off-label for decades, yet their utility is limited by systemic toxicity (paresthesia, metabolic acidosis) caused by the non-selective inhibition of the ubiquitous isoform hCA II .

hCA I-IN-1 (chemically identified as Compound 6q) represents a paradigm shift: a highly selective inhibitor of Human Carbonic Anhydrase I (hCA I) . Unlike hCA II, which drives systemic acid-base balance, hCA I is predominantly localized in erythrocytes and the vascular endothelium, playing a specific role in hemorrhagic and vasogenic edema.

This guide details the pharmacological profile of hCA I-IN-1, delineating its utility as a precision probe to decouple the anti-edematous effects of CA inhibition from systemic hCA II-mediated toxicity.

Part 2: Molecular Pharmacology of hCA I-IN-1

Chemical Identity and Structure

hCA I-IN-1 is a sulfonamide-based indole-1,2,3-triazole chalcone hybrid . This scaffold was designed to exploit the specific hydrophobic pocket architecture of the hCA I active site, which differs slightly from hCA II.

  • Primary Target: Human Carbonic Anhydrase I (hCA I)[1][2][3][4]

  • Chemical Class: Benzenesulfonamide derivative with a triazole-chalcone tail.

  • Key Structural Feature: The "tail" moiety interacts with the hydrophobic half of the active site, conferring isoform selectivity.

Binding Kinetics and Selectivity Profile

The therapeutic value of hCA I-IN-1 lies in its selectivity ratio. Standard CAIs (e.g., Acetazolamide) inhibit hCA I and II with nearly equal potency. hCA I-IN-1 demonstrates a preferential affinity for hCA I.

Table 1: Inhibition Constants (


) of hCA I-IN-1 vs. Acetazolamide 
IsoformhCA I-IN-1 (

)
Acetazolamide (

)
Physiological Relevance
hCA I 38.3 nM ~250 nMVascular permeability, RBC pH regulation
hCA II 716.4 nM~12 nMSystemic acid-base, aqueous humor secretion
hCA IX 940.1 nM~25 nMHypoxia response (Tumor/Ischemia)
hCA XII 192.8 nM~5.7 nMMembrane-bound, retinal fluid transport

Data Source: Derived from Singh P, et al. Bioorg Chem. 2020 (Ref 1) and standard acetazolamide values.

Analysis: hCA I-IN-1 is approximately 19-fold more selective for hCA I over hCA II . This selectivity window allows researchers to block hCA I-mediated vascular leakage without significantly impacting hCA II-mediated renal bicarbonate reabsorption.

Part 3: Mechanistic Pathways in Retinal Edema

The mechanism of hCA I-IN-1 in resolving retinal edema is distinct from the classical "RPE Pump" theory associated with hCA II.

The Dual-Pathway Hypothesis
  • The Classical Pathway (hCA II/XII): Inhibition of hCA II/XII in the Retinal Pigment Epithelium (RPE) acidifies the subretinal space, increasing the transepithelial potential and driving fluid resorption from the retina to the choroid.

  • The hCA I Pathway (Vascular/Hemorrhagic): hCA I is abundant in erythrocytes and endothelial cells. Overactivity or extracellular release of hCA I (e.g., in micro-hemorrhages common in diabetic retinopathy) contributes to vasogenic edema and pH dysregulation at the Blood-Retinal Barrier (BRB).

Therapeutic Action of hCA I-IN-1: By selectively inhibiting hCA I, the compound targets the vascular component of edema and reduces local acidosis-induced permeability, sparing the RPE's bicarbonate transport machinery.

Pathway Visualization

G cluster_0 Blood-Retinal Barrier (BRB) Pathology cluster_1 Pathological Outcome Ischemia Retinal Ischemia / Micro-Hemorrhage RBC_Lysis RBC Lysis & hCA I Release Ischemia->RBC_Lysis hCA_I_Active Extracellular hCA I Activity Increases RBC_Lysis->hCA_I_Active Releases Enzyme pH_Dysreg Local pH Dysregulation (Acidosis) hCA_I_Active->pH_Dysreg Catalyzes CO2 hydration Permeability Increased Endothelial Permeability pH_Dysreg->Permeability Disrupts Tight Junctions hCA_I_IN_1 hCA I-IN-1 (Selective Inhibitor) hCA_I_IN_1->hCA_I_Active Blocks (Ki = 38 nM) Edema Vasogenic Retinal Edema Permeability->Edema

Figure 1: Mechanism of Action. hCA I-IN-1 interrupts the cascade where extracellular hCA I, released during micro-hemorrhages, drives local pH changes that compromise the Blood-Retinal Barrier.

Part 4: Experimental Protocols for Validation

To validate hCA I as a target using hCA I-IN-1, the following self-validating experimental workflow is recommended.

In Vitro Potency Assay (Stopped-Flow CO2 Hydration)

Purpose: Verify the


 of the specific batch of hCA I-IN-1 before in vivo use.
  • Reagents: Purified recombinant hCA I and hCA II (commercial), Phenol red indicator, HEPES buffer (pH 7.5), CO2-saturated water.

  • Instrument: Stopped-flow spectrophotometer (e.g., Applied Photophysics).

  • Procedure:

    • Prepare serial dilutions of hCA I-IN-1 (0.1 nM to 10

      
      M).
      
    • Mix enzyme + inhibitor and incubate for 15 min at 25°C.

    • Rapidly mix with CO2-saturated water in the stopped-flow chamber.

    • Monitor absorbance drop at 557 nm (acidification rate).

  • Validation Criteria: The IC50 for hCA I must be < 50 nM, while hCA II should be > 500 nM.

Ex Vivo/In Vivo Retinal Permeability Model

Purpose: Assess efficacy in reducing vascular leakage.

Model: VEGF-induced Retinal Leakage in Brown Norway Rats or C57BL/6 Mice.

Protocol:

  • Induction: Intravitreal injection of VEGF (e.g., 50 ng/eye) to induce acute BRB breakdown.

  • Treatment Groups:

    • Vehicle Control (DMSO/Saline).

    • Positive Control: Acetazolamide (20 mg/kg IP - note: non-selective).

    • Experimental: hCA I-IN-1 (Systemic IP or Topical formulation).

      • Dosing Note: Due to hydrophobicity, formulate hCA I-IN-1 in 10% HP-

        
        -CD (hydroxypropyl-beta-cyclodextrin).
        
  • Readout (Evans Blue Dye):

    • 48 hours post-induction, inject Evans Blue Dye (45 mg/kg IV).

    • Perfusion with citrate buffer to clear intravascular dye.

    • Harvest retinas, dry, and extract dye with formamide.

    • Quantify absorbance at 620 nm (normalized to retinal weight).

  • Readout (OCT - Optical Coherence Tomography):

    • Perform live imaging of retinal thickness at 24h and 48h.

    • Measure Total Retinal Thickness (TRT) centered on the optic nerve.

Experimental Workflow Diagram

Experiment Step1 1. Sourcing/QC (Confirm Ki via Stopped-Flow) Step2 2. Model Induction (VEGF Intravitreal Injection) Step1->Step2 Step3 3. Treatment (hCA I-IN-1 vs. Acetazolamide) Step2->Step3 Step4 4. Readout A (OCT Imaging) Step3->Step4 Step5 5. Readout B (Evans Blue Permeability) Step3->Step5

Figure 2: Validation Workflow. A stepwise approach to confirming the efficacy of hCA I-IN-1 in a VEGF-induced edema model.

Part 5: Clinical Translation & Challenges

Delivery Vectors

hCA I-IN-1 is highly lipophilic (chalcone backbone). For retinal delivery, simple aqueous eye drops are insufficient.

  • Recommended Formulation: Nanoparticle encapsulation (PLGA or Liposomes) or cyclodextrin inclusion complexes (HP-

    
    -CD) to enhance corneal penetration or solubility for intravitreal injection.
    
Safety Profile

The primary advantage of hCA I-IN-1 is the sparing of hCA II .

  • Renal Safety: Unlike acetazolamide, hCA I-IN-1 should not induce metabolic acidosis or kidney stones, as renal bicarbonate reabsorption is hCA II-dependent.

  • Ocular Safety: Must monitor for corneal endothelial toxicity, as hCA inhibitors can sometimes affect corneal pump function (though this is largely hCA II driven).

References

  • Singh, P., et al. (2020).[4] Synthesis and carbonic anhydrase inhibition studies of sulfonamide based indole-1,2,3-triazole chalcone hybrids. Bioorganic Chemistry, 99, 103839.[4]

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.

  • Wolfensberger, T. J. (1999). The role of carbonic anhydrase inhibitors in the management of macular edema. Documenta Ophthalmologica, 97, 387–397.

  • Nocentini, A., & Supuran, C. T. (2019). Advances in the structural annotation of human carbonic anhydrases and their specific inhibition. Expert Opinion on Drug Discovery, 14(11), 1175-1197.

  • MedChemExpress. (n.d.). hCA I-IN-1 Product Datasheet.

Sources

Exploratory

Technical Guide: Biological Activity of hCA I-IN-1 in Hypoxic Conditions

This guide provides an in-depth technical analysis of hCA I-IN-1 , a selective inhibitor of human Carbonic Anhydrase I (hCA I). It focuses on its chemical biology, kinetic profile, and its specific utility in dissecting...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of hCA I-IN-1 , a selective inhibitor of human Carbonic Anhydrase I (hCA I). It focuses on its chemical biology, kinetic profile, and its specific utility in dissecting the roles of carbonic anhydrase isoforms under hypoxic conditions.

Executive Summary & Compound Identity

hCA I-IN-1 (often referred to in literature as Compound 6q from Singh et al., 2020) is a synthetic small molecule designed to selectively inhibit the cytosolic isoform hCA I . Unlike the hypoxia-inducible isoforms (hCA IX and XII), hCA I is constitutively expressed and primarily involved in systemic pH regulation and erythrocyte function.

In the context of hypoxic research, hCA I-IN-1 serves a critical role as a negative control probe or selectivity filter . It allows researchers to distinguish between the survival effects mediated by the hypoxia-induced hCA IX/XII and the background housekeeping activity of hCA I.

Chemical Identity[1][2]
  • Common Name: hCA I-IN-1

  • Chemical Class: Sulfonamide-based indole-1,2,3-triazole chalcone hybrid.

  • Mechanism of Action: Competitive reversible inhibition of the zinc-bound active site.

  • Key Kinetic Feature: High selectivity for hCA I over hCA II, IX, and XII.[1]

Kinetic Selectivity Profile (Ki Values)
IsoformKi (nM)Biological Context
hCA I 38.3 Primary Target (Cytosolic)
hCA II716.4Off-Target (Cytosolic, dominant physiological isoform)
hCA IX940.1Off-Target (Transmembrane, Hypoxia-Induced)
hCA XII192.8Off-Target (Transmembrane, Hypoxia-Induced)

Data Source: Singh P, et al. Bioorg Chem. 2020.

Biological Mechanism in Hypoxia

To understand the activity of hCA I-IN-1 in hypoxia, one must contrast it with the "Hypoxia-Inducible Factor (HIF)" driven machinery.

The Hypoxia-pH Paradox

In solid tumors, hypoxia stabilizes HIF-1


, which upregulates hCA IX  and hCA XII . These enzymes acidify the extracellular space (pHe) while maintaining a neutral intracellular pH (pHi), promoting metastasis and survival.[2]
  • hCA IX Inhibitors (e.g., SLC-0111): Kill cells specifically in hypoxia by collapsing this pH gradient.

  • hCA I-IN-1: Because hCA I is not a HIF-1

    
     target and is located in the cytosol, its inhibition by hCA I-IN-1 typically does not  result in significant lethality under hypoxia, unless the cell line relies heavily on cytosolic buffering capacity.
    
Mechanism of Action Diagram

The following diagram illustrates the differential role of hCA I and hCA IX in a hypoxic cell and where hCA I-IN-1 acts.

G Hypoxia Hypoxia (Low O2) HIF1 HIF-1α Stabilization Hypoxia->HIF1 Induces hCA9_Gene CA9 Gene Transcription HIF1->hCA9_Gene Upregulates hCA9_Enzyme hCA IX (Membrane) hCA9_Gene->hCA9_Enzyme Expression pHe Extracellular Acidification (Metastasis) hCA9_Enzyme->pHe Catalyzes H+ export pHi Intracellular pH Homeostasis hCA9_Enzyme->pHi Maintains neutral pH hCA1_Enzyme hCA I (Cytosolic) hCA1_Enzyme->pHi Basal buffering IN1 hCA I-IN-1 (Inhibitor) IN1->hCA9_Enzyme Weak Binding (Ki ~940nM) IN1->hCA1_Enzyme SELECTIVE BLOCK (Ki 38nM) SLC SLC-0111 (CA IX Inhibitor) SLC->hCA9_Enzyme Potent Block

Caption: Differential targeting of Carbonic Anhydrase isoforms. hCA I-IN-1 selectively blocks the cytosolic housekeeping enzyme hCA I, leaving the hypoxia-induced hCA IX largely active.

Experimental Protocols & Validation

To validate the biological activity of hCA I-IN-1, researchers should employ a "Differential Viability" workflow.

Protocol A: Stopped-Flow CO2 Hydration Assay (Enzymatic Validation)

Purpose: To confirm the compound is active against the target enzyme before cell work.

  • Reagents: Purified recombinant hCA I and hCA IX (commercial sources), Phenol red indicator, HEPES buffer (pH 7.5), CO2 saturated water.

  • Method:

    • Incubate enzyme with hCA I-IN-1 (0.1 nM – 10 µM) for 15 min at 25°C.

    • Rapidly mix with CO2-saturated water in a Stopped-Flow spectrophotometer.

    • Monitor absorbance change at 557 nm (acidification rate).

  • Data Output: Calculate IC50 and convert to Ki using the Cheng-Prusoff equation.

    • Success Criterion: Ki for hCA I should be < 50 nM.

Protocol B: Hypoxic vs. Normoxic Cytotoxicity Profiling

Purpose: To demonstrate the lack of hypoxic sensitization (proving selectivity).

  • Cell Lines:

    • Positive Control: HT-29 or MDA-MB-231 (High hCA IX expression in hypoxia).

    • Negative Control: hCA IX-knockout lines.

  • Conditions:

    • Normoxia: 21% O2, 5% CO2.

    • Hypoxia: 1% O2, 5% CO2, 94% N2 (in a Hypoxic Chamber).

  • Workflow:

    • Seed cells (5,000/well) in 96-well plates. Allow attachment (24h).

    • Treat with hCA I-IN-1 (Gradient: 0.1 µM – 100 µM).

    • Include SLC-0111 as a reference control (Should kill in hypoxia).

    • Incubate for 48–72 hours under Normoxic vs. Hypoxic conditions.

    • Assess viability using MTS or CellTiter-Glo.

  • Expected Results Table:

CompoundNormoxia IC50Hypoxia IC50Interpretation
hCA I-IN-1 > 100 µM> 50 µMNo Hypoxic Selectivity. Confirms hCA I is not the driver of hypoxic survival.
SLC-0111 > 100 µM~ 10 µMHypoxic Selectivity. Confirms hCA IX dependence.
Pan-Inhibitor ~ 20 µM~ 20 µMGeneral toxicity due to widespread CA inhibition.
Experimental Logic Diagram

This workflow ensures that any observed effect is due to specific isoform inhibition.

Workflow Start Start: Cell Seeding (HT-29 Cells) Split Split Conditions Start->Split Normoxia Normoxia (21% O2) Split->Normoxia Hypoxia Hypoxia (1% O2) Split->Hypoxia Treat_IN1 Treat: hCA I-IN-1 Normoxia->Treat_IN1 Treat_Ref Treat: SLC-0111 (Ref) Normoxia->Treat_Ref Hypoxia->Treat_IN1 Hypoxia->Treat_Ref Readout Viability Assay (MTS/ATP) Treat_IN1->Readout Treat_Ref->Readout Result_N No Toxicity (Expected) Readout->Result_N Normoxia Result_H_IN1 Low/No Toxicity (Validates Selectivity) Readout->Result_H_IN1 Hypoxia + hCA I-IN-1 Result_H_Ref High Toxicity (Validates Assay) Readout->Result_H_Ref Hypoxia + SLC-0111

Caption: Validation workflow to distinguish hCA I vs hCA IX contributions to hypoxic survival.

References

  • Singh, P., et al. (2020). Synthesis and carbonic anhydrase inhibition studies of sulfonamide based indole-1,2,3-triazole chalcone hybrids. Bioorganic Chemistry, 99, 103839.

  • Supuran, C. T. (2017). Carbonic Anhydrase Inhibition and the Management of Hypoxic Tumors. Metabolites, 7(3), 48.

  • MedChemExpress. (n.d.). hCA I-IN-1 Product Datasheet.

  • Neri, D., & Supuran, C. T. (2011). Interfering with pH regulation in tumours as a therapeutic strategy.[2] Nature Reviews Drug Discovery, 10(10), 767-777.

Sources

Foundational

An In-depth Technical Guide to hCA I-IN-1 (CAS: 2417232-26-7): A Selective Human Carbonic Anhydrase I Inhibitor

This document provides a comprehensive technical overview of hCA I-IN-1, a potent and selective inhibitor of human carbonic anhydrase I (hCA I). This guide is intended for researchers, chemists, and drug development prof...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive technical overview of hCA I-IN-1, a potent and selective inhibitor of human carbonic anhydrase I (hCA I). This guide is intended for researchers, chemists, and drug development professionals investigating the role of carbonic anhydrase isoforms in various physiological and pathological processes.

Introduction: The Significance of Carbonic Anhydrase Isoform Selectivity

Human carbonic anhydrases (hCAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[1][2] This fundamental reaction is crucial for a multitude of physiological processes, including pH homeostasis, respiration, electrolyte secretion, and various biosynthetic pathways.[2][3] To date, 15 different hCA isoforms have been identified in humans, each with distinct tissue distribution, subcellular localization, and catalytic properties.[2]

The ubiquitous nature of these enzymes means that non-selective inhibition can lead to a wide range of physiological effects. Consequently, the development of isoform-specific inhibitors is a primary objective in medicinal chemistry to target specific disease states with greater precision and reduced off-target effects. For instance, inhibitors targeting tumor-associated isoforms like hCA IX and hCA XII are actively being investigated as anticancer agents, while hCA II inhibitors are established therapeutics for glaucoma.[4][5]

hCA I-IN-1 (also known as Compound 6q in associated literature) has emerged as a valuable research tool due to its notable selectivity for the cytosolic hCA I isoform.[6] This guide details its biochemical properties, mechanism of action, and provides standardized protocols for its synthesis and evaluation.

Physicochemical and Biochemical Properties

hCA I-IN-1 is a synthetic small molecule belonging to the sulfonamide class of inhibitors, featuring an indole-1,2,3-triazole chalcone hybrid scaffold.[6][7] Its core properties are summarized below.

PropertyValueReference
Compound Name hCA I-IN-1 (Compound 6q)[6]
CAS Number 2417232-26-7[6]
Molecular Formula C₂₆H₂₀FN₅O₃S[6]
Molecular Weight 517.54 g/mol [6]
Appearance Crystalline solid (typical)N/A
Storage Store at room temperature in the continental US; may vary elsewhere. Refer to the Certificate of Analysis for specific recommendations.[6]

Mechanism of Action and Inhibitory Profile

As a sulfonamide-based inhibitor, the mechanism of action for hCA I-IN-1 is well-established. The deprotonated sulfonamide group (SO₂NH⁻) coordinates directly to the Zn²⁺ ion located at the catalytic active site of the carbonic anhydrase enzyme. This binding displaces a key water/hydroxide molecule that is essential for the catalytic cycle, thereby inhibiting the enzyme's function.[2] The specificity of hCA I-IN-1 for different isoforms is dictated by interactions between its unique chemical structure and the amino acid residues lining the active site cavity of each hCA isoform.

Visualizing the Inhibition Mechanism

The following diagram illustrates the general mechanism of sulfonamide-based inhibition of a carbonic anhydrase active site.

G cluster_0 hCA Active Site cluster_2 Inhibited Complex Zn Zn²⁺ His1 His Zn->His1 His2 His Zn->His2 His3 His Zn->His3 H2O H₂O/OH⁻ Zn->H2O Zn_i Zn²⁺ Inhibitor R-SO₂NH⁻ Inhibitor_bound R-SO₂NH⁻ His1_i His Zn_i->His1_i His2_i His Zn_i->His2_i His3_i His Zn_i->His3_i Zn_i->Inhibitor_bound label_pre Catalytically Active label_post Catalytically Inactive

Caption: Sulfonamide inhibitor displacing the catalytic water from the active site Zinc ion.

Quantitative Inhibitory Activity

The inhibitory potency (Ki) of hCA I-IN-1 has been determined against four key human carbonic anhydrase isoforms. The data clearly demonstrates a significant selectivity for hCA I.

hCA IsoformInhibition Constant (Ki)Selectivity Ratio (Ki hCA X / Ki hCA I)Reference
hCA I 38.3 nM 1.0 [6]
hCA II 716.4 nM18.7[6]
hCA IX 940.1 nM24.5[6]
hCA XII 192.8 nM5.0[6]

This profile makes hCA I-IN-1 an excellent tool for probing the specific functions of hCA I in complex biological systems where other isoforms, particularly the highly abundant hCA II, are also present.

Experimental Protocols

The following sections detail generalized but robust protocols for the synthesis and enzymatic evaluation of hCA I-IN-1, based on established methodologies for this class of compounds.

Synthesis and Purification Workflow

The synthesis of sulfonamide-based indole-1,2,3-triazole chalcone hybrids like hCA I-IN-1 typically follows a multi-step synthetic route. The causality behind this workflow is to build the molecule sequentially, starting from commercially available precursors and introducing the key functional groups (sulfonamide, triazole, and chalcone) in a controlled manner. Each step requires purification to ensure the starting material for the subsequent step is of high purity, which is critical for achieving a good final yield and avoiding complex purification challenges at the end.

Caption: General synthetic workflow for hCA I-IN-1.

Step-by-Step Protocol:

  • Synthesis of Precursors: The synthesis begins with the preparation of two key intermediates: an indole-triazole moiety and a sulfonamide-functionalized chalcone precursor. This is typically achieved through standard organic chemistry reactions (e.g., Huisgen cycloaddition for the triazole ring).

  • Claisen-Schmidt Condensation: The core reaction involves the base-catalyzed condensation of the two precursors.

    • Dissolve the sulfonamide-chalcone precursor in a suitable solvent (e.g., ethanol).

    • Add the indole-triazole precursor to the solution.

    • Add a catalytic amount of a strong base (e.g., aqueous NaOH or KOH) dropwise while stirring at room temperature. The base deprotonates the α-carbon of the ketone, initiating the condensation.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Work-up and Isolation:

    • Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., HCl) until it reaches a pH of ~7.

    • Pour the reaction mixture into ice-cold water to precipitate the crude product.

    • Collect the solid product by vacuum filtration, washing with cold water to remove inorganic salts.

    • Dry the crude product under vacuum.

  • Purification:

    • The crude solid is purified using column chromatography over silica gel. The choice of eluent (e.g., a gradient of ethyl acetate in hexane) is critical and must be determined by TLC analysis to effectively separate the desired product from unreacted starting materials and by-products.

  • Characterization:

    • The structure and purity of the final compound are confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

In Vitro Carbonic Anhydrase Inhibition Assay

To determine the Ki values, an esterase assay using 4-nitrophenyl acetate (4-NPA) as a substrate is a common and reliable method. The principle is that hCA enzymes exhibit esterase activity, and the rate of 4-NPA hydrolysis to 4-nitrophenol can be measured spectrophotometrically at 400 nm. The inhibitor's potency is quantified by its ability to reduce this rate.

G cluster_workflow Assay Workflow Start Prepare Reagents: - hCA Enzyme Solution - Inhibitor Stock (hCA I-IN-1) - Substrate (4-NPA) - Buffer (e.g., Tris-HCl) Incubate Pre-incubation: Enzyme + Inhibitor (Allows for binding equilibrium) Start->Incubate Initiate Initiate Reaction: Add Substrate (4-NPA) Incubate->Initiate Measure Kinetic Measurement: Monitor Absorbance at 400 nm (Formation of 4-nitrophenol) Initiate->Measure Analyze Data Analysis: - Calculate initial velocities - Plot IC₅₀ curve - Convert to Ki (Cheng-Prusoff) Measure->Analyze Result Determine Ki value Analyze->Result

Sources

Protocols & Analytical Methods

Method

Preparation and Application of hCA I-IN-1 Stock Solution for In Vitro Carbonic Anhydrase Inhibition Studies

Introduction & Mechanistic Overview hCA I-IN-1 (Compound 6q) is a highly potent, selective inhibitor of human carbonic anhydrase I (hCA I)[1]. Synthesized via click chemistry as an indole-1,2,3-triazole chalcone benzenes...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

hCA I-IN-1 (Compound 6q) is a highly potent, selective inhibitor of human carbonic anhydrase I (hCA I)[1]. Synthesized via click chemistry as an indole-1,2,3-triazole chalcone benzenesulfonamide hybrid, it exhibits a


 of 38.3 nM against the hCA I isoform, making it significantly more potent than standard pan-CA inhibitors like acetazolamide[2].

The primary pharmacophore of hCA I-IN-1 is its sulfonamide moiety. In an aqueous environment, the sulfonamide group acts as a zinc-binding function, coordinating directly as an anion to the active site zinc ion (


) of the hCA I enzyme[2]. This competitive binding displaces the zinc-bound water/hydroxide ion, effectively blocking the catalytic hydration of carbon dioxide (

) into bicarbonate (

) and protons (

).

Mechanism CO2 CO2 + H2O (Substrate) hCA_I hCA I Enzyme (Active Site Zn2+) CO2->hCA_I Hydration Products HCO3- + H+ (Products) hCA_I->Products Catalysis Inhibitor hCA I-IN-1 (Sulfonamide Inhibitor) Inhibitor->hCA_I Zn2+ Coordination (Ki = 38.3 nM)

Figure 1: Mechanism of hCA I-IN-1 competitive inhibition at the hCA I active site.

Physicochemical Properties & Storage

Before preparing the stock solution, it is critical to understand the physicochemical constraints of the compound. The hydrophobic indole and chalcone moieties severely limit its aqueous solubility, necessitating the use of organic solvents for initial reconstitution[3].

Table 1: Physicochemical Properties of hCA I-IN-1

PropertyValue
Chemical Name hCA I-IN-1 (Compound 6q)[1]
CAS Number 2417232-26-7[4]
Molecular Formula ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

Molecular Weight 513.57 g/mol [4]
Target Profile hCA I (

: 38.3 nM), hCA II (

: 716.4 nM)[1]
Solubility Soluble in 100% DMSO[3]
Storage (Solid) -20°C (up to 3 years) / 4°C (up to 2 years)
Storage (Stock Solution) -80°C (up to 6 months) / -20°C (up to 1 month)

Protocol: Preparation of 10 mM Stock Solution

Expertise & Causality: hCA I-IN-1 must be dissolved in 100% molecular biology grade Dimethyl Sulfoxide (DMSO). Aqueous buffers will cause immediate precipitation. Furthermore, the stock must be aliquoted. Repeated freeze-thaw cycles introduce atmospheric moisture into the hygroscopic DMSO, which degrades the compound and alters the effective concentration.

Step-by-Step Reconstitution
  • Equilibration: Allow the vial containing lyophilized hCA I-IN-1 powder to equilibrate to room temperature (RT) for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the powder.

  • Calculation: Use the table below to determine the volume of 100% DMSO required to yield a 10 mM stock solution based on the mass of your compound.

  • Dissolution: Add the calculated volume of DMSO directly to the vial. Vortex gently for 1-2 minutes. If the solution is not completely clear, sonicate in a water bath at RT for 5 minutes.

  • Aliquot & Store: Divide the 10 mM stock into 20-50 µL aliquots in tightly sealed, low-bind microcentrifuge tubes. Store immediately at -80°C.

Table 2: Stock Solution Preparation (Target: 10 mM)

Mass of hCA I-IN-1Volume of 100% DMSO Required
1.00 mg194.7 µL
5.00 mg973.6 µL
5.14 mg1.00 mL
10.00 mg1.947 mL

Protocol: In Vitro Stopped-Flow Kinetic Assay

Expertise & Causality: The hydration of


 by hCA I is exceptionally rapid (

). Standard spectrophotometers cannot capture these initial rate kinetics accurately. Therefore, a stopped-flow kinetic assay utilizing a pH indicator (e.g., Phenol Red) is the gold standard[5]. The indicator monitors the rapid release of protons (

) as

is converted to

, observed as a drop in absorbance at 557 nm[5].

Workflow Step1 1. Weigh hCA I-IN-1 (Powder) Step2 2. Dissolve in 100% DMSO (10 mM Stock) Step1->Step2 Step3 3. Aliquot & Store (-20°C or -80°C) Step2->Step3 Step4 4. Serial Dilution (Assay Buffer, <1% DMSO) Step3->Step4 Step5 5. Pre-incubate with hCA I (15 min at RT) Step4->Step5 Step6 6. Stopped-Flow Kinetic Assay (Monitor pH drop via Phenol Red) Step5->Step6

Figure 2: Step-by-step workflow for hCA I-IN-1 preparation and stopped-flow kinetic assay.

Self-Validating Assay Setup

To ensure trustworthiness, this protocol is designed as a self-validating system. It incorporates:

  • Vehicle Control: Assay buffer with equivalent DMSO concentration (establishes 100% uninhibited baseline activity).

  • Positive Control: 100 nM Acetazolamide (confirms assay sensitivity to standard sulfonamide inhibitors)[5].

  • Uncatalyzed Control: Buffer +

    
     without enzyme (subtracts the background rate of spontaneous 
    
    
    
    hydration)[5].
Step-by-Step Assay Procedure
  • Prepare Assay Buffer: 20 mM HEPES (pH 7.4), 20 mM

    
    , and 0.2 mM Phenol Red.
    
    • Causality Note:

      
       is used instead of NaCl because chloride ions (
      
      
      
      ) are weak competitive inhibitors of carbonic anhydrases. Sulfate is a non-coordinating anion that safely maintains ionic strength.
  • Prepare Substrate Solution: Bubble pure

    
     gas into distilled water at 20°C for 30 minutes to achieve a saturated 
    
    
    
    solution (~35 mM).
  • Serial Dilution of Inhibitor: Dilute the 10 mM hCA I-IN-1 stock in Assay Buffer to create a concentration range (e.g., 0.1 nM to 10 µM).

    • Critical Constraint: The final DMSO concentration in the assay must not exceed 1% (v/v) to prevent solvent-induced denaturation of the hCA I enzyme.

  • Enzyme-Inhibitor Pre-incubation: Mix recombinant hCA I enzyme (final concentration ~10 nM) with the hCA I-IN-1 dilutions. Incubate at RT for 15 minutes.

    • Causality Note: Bulky indole-1,2,3-triazole chalcone hybrids require time to navigate the enzyme's active site cleft and reach thermodynamic binding equilibrium[2].

  • Stopped-Flow Measurement: Load the Enzyme-Inhibitor mixture into Syringe A and the

    
     Substrate Solution into Syringe B of the stopped-flow spectrophotometer. Rapidly mix equal volumes (1:1) and monitor the decrease in absorbance at 557 nm over 10–50 seconds at 20°C[5].
    
  • Data Analysis: Extract the initial velocity (

    
    ) from the linear portion of the absorbance decay curve. Calculate the 
    
    
    
    using a 4-parameter logistic fit, and convert to
    
    
    using the Cheng-Prusoff equation.

References

  • Singh P, Swain B, Thacker PS, et al. "Synthesis and carbonic anhydrase inhibition studies of sulfonamide based indole-1,2,3-triazole chalcone hybrids." Bioorganic Chemistry. 2020 Jun; 99:103839. Available at:[Link]

  • Zhao P, Geyer RR, Boron WF. "A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis." Frontiers in Physiology. 2017 Mar 28; 8:169. Available at:[Link]

Sources

Application

Application Note &amp; Protocol: Esterase Activity Inhibition Assay Featuring hCA I-IN-1

For: Researchers, scientists, and drug development professionals. Introduction: Unveiling the Promiscuous Esterase Activity of Human Carbonic Anhydrase I Human carbonic anhydrase I (hCA I) is a ubiquitous zinc-containing...

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Promiscuous Esterase Activity of Human Carbonic Anhydrase I

Human carbonic anhydrase I (hCA I) is a ubiquitous zinc-containing metalloenzyme renowned for its highly efficient catalysis of the reversible hydration of carbon dioxide, a process fundamental to pH regulation and respiration.[1][2] Beyond its primary physiological role, hCA I exhibits a fascinating catalytic promiscuity, notably the ability to hydrolyze ester bonds.[1][3] This esterase activity, while weaker than its CO2 hydratase function, shares the same catalytic pocket and a similar mechanism, making it a valuable tool for studying enzyme kinetics and inhibition.[1][4]

The inhibitor hCA I-IN-1 is a potent and selective inhibitor of hCA I, with a reported Ki value of 38.3 nM.[5] Its high affinity and selectivity make it an excellent tool for investigating the esterase function of hCA I and for validating screening assays aimed at identifying novel inhibitors.

This application note provides a comprehensive guide to performing an esterase activity inhibition assay using hCA I-IN-1. We will delve into the scientific principles underpinning the assay, provide a detailed, step-by-step protocol, and offer insights into data analysis and interpretation. This guide is designed to be a self-validating system, ensuring the generation of robust and reproducible data.

Scientific Principles of the Assay

The assay quantifies the esterase activity of hCA I by monitoring the hydrolysis of a chromogenic substrate, p-nitrophenyl acetate (pNPA).[6][7] In the presence of hCA I, pNPA is cleaved into acetate and p-nitrophenol (PNP).[8][9] At a neutral or alkaline pH, PNP tautomerizes to the p-nitrophenolate ion, which exhibits a strong absorbance at approximately 405 nm.[9] The rate of increase in absorbance at this wavelength is directly proportional to the rate of the enzymatic reaction.

The introduction of an inhibitor, such as hCA I-IN-1, will decrease the rate of pNPA hydrolysis, leading to a slower increase in absorbance. By measuring the reaction rate at various inhibitor concentrations, a dose-response curve can be generated, from which the half-maximal inhibitory concentration (IC50) can be determined.

Assay_Principle cluster_reaction Enzymatic Reaction cluster_inhibition Inhibition pNPA p-Nitrophenyl Acetate (Colorless Substrate) Products p-Nitrophenol (PNP) + Acetate pNPA->Products Hydrolysis hCA_I hCA I (Enzyme) hCA_I->pNPA Catalyzes PNP_ion p-Nitrophenolate Ion (Yellow Product) Products->PNP_ion Ionization (pH > 7) Absorbance Absorbance PNP_ion->Absorbance Measured at 405 nm hCA_I_inhibited hCA I - Inhibitor Complex (Inactive) hCA_I_inhibited->pNPA No Hydrolysis hCA_I_active hCA I (Active) Inhibitor hCA I-IN-1 hCA_I_activeInhibitor hCA_I_activeInhibitor hCA_I_activeInhibitor->hCA_I_inhibited Binding Assay_Workflow cluster_prep Preparation cluster_plate_setup Plate Setup (96-well) cluster_reaction_measurement Reaction & Measurement cluster_analysis Data Analysis Reagents Prepare Reagent Stocks (Enzyme, Inhibitor, Substrate) Serial_Dilution Create Serial Dilution of hCA I-IN-1 in Assay Buffer Reagents->Serial_Dilution Add_Inhibitor Add Inhibitor Dilutions (or DMSO for control) Serial_Dilution->Add_Inhibitor Add_Buffer Add Assay Buffer to all wells Add_Buffer->Add_Inhibitor Add_Enzyme Add hCA I Enzyme Solution Add_Inhibitor->Add_Enzyme Incubate Pre-incubate Enzyme and Inhibitor (e.g., 15 min at RT) Add_Enzyme->Incubate Add_Substrate Initiate reaction by adding pNPA Substrate Solution Incubate->Add_Substrate Read_Plate Immediately measure absorbance at 405 nm (Kinetic Mode) Add_Substrate->Read_Plate Calculate_Rate Calculate initial reaction rates (V₀) Read_Plate->Calculate_Rate Plot_Data Plot % Inhibition vs. [Inhibitor] Calculate_Rate->Plot_Data Determine_IC50 Determine IC50 value from the dose-response curve Plot_Data->Determine_IC50

Caption: Experimental workflow for the hCA I esterase inhibition assay.

Step-by-Step Method:

  • Prepare Inhibitor Dilutions: Create a serial dilution of the hCA I-IN-1 stock solution in the assay buffer. This will generate a range of inhibitor concentrations to be tested. Also, prepare a vehicle control containing the same final concentration of DMSO as the highest inhibitor concentration well.

  • Plate Setup:

    • Add 50 µL of assay buffer to each well of a 96-well plate.

    • Add 25 µL of the serially diluted inhibitor solutions or the vehicle control to the appropriate wells.

    • Add 25 µL of the hCA I enzyme solution to all wells except for the "no enzyme" control wells (add 25 µL of assay buffer instead).

  • Pre-incubation: Gently mix the contents of the plate and pre-incubate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the Reaction: Add 100 µL of the pNPA substrate solution to all wells to initiate the enzymatic reaction. The final volume in each well will be 200 µL.

  • Kinetic Measurement: Immediately place the microplate in a pre-warmed microplate reader and measure the increase in absorbance at 405 nm every 30 seconds for 10-15 minutes.

Controls for a Self-Validating System

To ensure the integrity of your results, include the following controls in your experimental design:

  • Positive Control (Uninhibited Enzyme): Enzyme, substrate, and vehicle (DMSO) without the inhibitor. This represents 100% enzyme activity.

  • Negative Control (No Enzyme): Substrate and vehicle in assay buffer without the enzyme. This accounts for any non-enzymatic hydrolysis of pNPA.

  • Inhibitor Control (No Enzyme): Substrate and the highest concentration of the inhibitor without the enzyme. This checks for any absorbance interference from the inhibitor itself.

Data Analysis and Interpretation

  • Calculate Initial Reaction Rates (V₀): For each well, plot absorbance at 405 nm versus time. The initial reaction rate (V₀) is the slope of the linear portion of this curve.

  • Correct for Background: Subtract the rate of the "no enzyme" control from all other rates.

  • Calculate Percent Inhibition: Use the following formula to calculate the percent inhibition for each inhibitor concentration: % Inhibition = [1 - (Rate with Inhibitor / Rate of Uninhibited Control)] * 100

  • Generate Dose-Response Curve: Plot the percent inhibition as a function of the logarithm of the inhibitor concentration.

  • Determine IC50: The IC50 value is the concentration of the inhibitor that causes a 50% reduction in enzyme activity. This can be determined by fitting the dose-response curve to a suitable sigmoidal model (e.g., four-parameter logistic regression).

Example Data Presentation
hCA I-IN-1 (nM)Log [Inhibitor]Average Rate (mAU/min)% Inhibition
0 (Control)-50.20
1045.110.2
10130.639.0
301.4825.549.2
501.7018.962.3
100210.179.9
5002.702.595.0

Expected Outcome: The IC50 value obtained for hCA I-IN-1 should be in the low nanomolar range, consistent with its reported Ki of 38.3 nM. [5]

Assay Validation and Best Practices

To ensure the development of a robust and reliable assay, consider the following validation parameters:

  • Linearity: The relationship between the enzyme concentration and the reaction rate should be linear within the tested range. [10]* Z'-factor: For high-throughput screening applications, the Z'-factor should be calculated to assess the quality and reliability of the assay. A Z'-factor greater than 0.5 is generally considered acceptable.

  • Reproducibility: The assay should demonstrate good intra- and inter-assay reproducibility. [10]

Troubleshooting

IssuePossible CauseSolution
High background signalSpontaneous hydrolysis of pNPAPrepare pNPA solution fresh; ensure buffer pH is not excessively high.
Low signal-to-noise ratioInsufficient enzyme or substrate concentrationOptimize enzyme and substrate concentrations.
Inconsistent resultsPipetting errors; temperature fluctuationsUse calibrated pipettes; ensure consistent incubation times and temperatures.

Conclusion

The esterase activity inhibition assay using hCA I-IN-1 provides a robust and reliable method for studying the kinetics of hCA I and for screening potential inhibitors. By following the detailed protocol and incorporating the appropriate controls, researchers can generate high-quality, reproducible data. This assay is a valuable tool in the fields of enzymology, drug discovery, and biochemical research.

References

  • Mechanistic Explanation of the Weak Carbonic Anhydrase's Esterase Activity. MDPI. Available at: [Link]

  • Accurately determining esterase activity via the isosbestic point of p-nitrophenol. Scientific Reports. Available at: [Link]

  • Esterase Activity Assay. Bio-protocol. Available at: [Link]

  • The catalytic versatility of erythrocyte carbonic anhydrase. 3. Kinetic studies of the enzyme-catalyzed hydrolysis of p-nitrophenyl acetate. PubMed. Available at: [Link]

  • Basics of Enzymatic Assays for HTS. NCBI - NIH. Available at: [Link]

  • Enzyme inhibitory assay: Significance and symbolism. ScienceDirect. Available at: [Link]

  • Comprehensive Guide to Enzyme Assay Development: Key Strategies for Success. InfinixBio. Available at: [Link]

  • The Catalytic Versatility of Erythrocyte Carbonic Anhydrase. III. Kinetic Studies of the Enzyme-Catalyzed Hydrolysis of p-Nitrophenyl Acetate*. ACS Publications. Available at: [Link]

  • A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. MDPI. Available at: [Link]

  • Accurately Determining Esterase Activity via the Isosbestic Point of p-Nitrophenol. ResearchGate. Available at: [Link]

  • Development and validation of CYP26A1 inhibition assay for high-throughput screening. PubMed. Available at: [Link]

  • Hydrolysis of 4-nitrophenyl acetate catalyzed by carbonic anhydrase III from bovine skeletal muscle. PubMed. Available at: [Link]

  • α-Carbonic Anhydrases Possess Thioesterase Activity. PMC - NIH. Available at: [Link]

  • The Hydrolysis of p-Nitrophenyl Acetate: A Versatile Reaction To Study Enzyme Kinetics. ACS Publications. Available at: [Link]

  • Carbon Dioxide Hydration Activity of Carbonic Anhydrase: Kinetics of Alkylated Anhydrases B and C from Humans. PNAS. Available at: [Link]

  • Converting human carbonic anhydrase II into a benzoate ester hydrolase through rational redesign. Diva-Portal.org. Available at: [Link]

  • Esterase Activities of Human Carbonic Anhydrases B and C. ResearchGate. Available at: [Link]

  • Esterase activity was determined using p-nitrophenyl acetate as a... ResearchGate. Available at: [Link]

  • Insights into the Activation Mechanism of HCA1, HCA2, and HCA3. ACS Publications. Available at: [Link]

  • Insights into the Activation Mechanism of HCA1, HCA2, and HCA3. PubMed. Available at: [Link]

  • Insights into the Activation Mechanism of HCA1, HCA2, and HCA3. PMC - NIH. Available at: [Link]

  • The Human Carbonic Anhydrase Isoenzymes I and II (hCA I and II) Inhibition Effects of Trimethoxyindane Derivatives. PubMed. Available at: [Link]

Sources

Method

hCA I-IN-1 cell permeability and uptake methods

An in-depth guide to assessing the cell permeability and uptake of small molecule inhibitors targeting human Carbonic Anhydrase I. Introduction: Targeting the Cytosolic Space Human Carbonic Anhydrase I (hCA I) is a cytos...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to assessing the cell permeability and uptake of small molecule inhibitors targeting human Carbonic Anhydrase I.

Introduction: Targeting the Cytosolic Space

Human Carbonic Anhydrase I (hCA I) is a cytosolic zinc metalloenzyme that plays a crucial role in pH regulation, CO2 transport, and various other physiological processes.[1] Its involvement in several pathologies has made it an attractive target for therapeutic intervention.[2] Small molecule inhibitors designed to target hCA I must traverse the cell membrane to reach their site of action in the cytoplasm.[3] Therefore, a thorough understanding and accurate measurement of a compound's cell permeability and intracellular accumulation are paramount in the early stages of drug discovery and development. These parameters are critical determinants of a drug's ultimate efficacy and pharmacokinetic profile.[4][5]

This guide provides a comprehensive overview and detailed protocols for assessing the cell permeability and uptake of small molecule inhibitors targeting hCA I. For the purpose of this document, we will refer to a representative test compound as hCA I-IN-1 . The principles and methods described herein are broadly applicable to other small molecule inhibitors targeting intracellular proteins. We will explore both cell-free and cell-based models, providing researchers with a robust toolkit to characterize potential drug candidates.

Part 1: Foundational Concepts in Cellular Permeability

A molecule's ability to cross the cell membrane is governed by its physicochemical properties and its interaction with the complex lipid bilayer and its associated proteins. The primary mechanisms of entry are:

  • Passive Diffusion: The movement of a substance across the membrane down its concentration gradient, without the help of a transport protein. This process is favored by small, lipophilic molecules. The Parallel Artificial Membrane Permeability Assay (PAMPA) is an excellent model for isolating and studying this mechanism.[6][7]

  • Facilitated Diffusion: A form of passive transport where molecules move across the membrane with the help of channel or carrier proteins.

  • Active Transport: The movement of substances against their concentration gradient, a process that requires energy and is mediated by specific transporter proteins (e.g., uptake and efflux transporters). Cell-based assays, such as the Caco-2 permeability assay, are necessary to evaluate the contribution of these active processes.[8][9]

  • Endocytosis: The process by which cells internalize substances by engulfing them. There are several types, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.[10] For most small molecule inhibitors, this is a less common route of entry compared to diffusion and active transport.

Part 2: Experimental Protocols

This section provides detailed, step-by-step protocols for three key assays to characterize the permeability and uptake of hCA I-IN-1 .

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, cell-free method used to predict passive, transcellular permeability.[6][11] It measures the diffusion of a compound from a donor compartment through a lipid-infused artificial membrane into an acceptor compartment.[12] This assay is cost-effective and ideal for early-stage screening of large numbers of compounds to rank them based on their passive diffusion potential.[13]

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_lipid Prepare Lipid Solution (e.g., 1% Lecithin in Dodecane) coat_plate Coat Donor Plate Membrane with 5 µL Lipid Solution prep_lipid->coat_plate prep_compound Prepare hCA I-IN-1 Solution (e.g., 10-100 µM in buffer) add_compound Add hCA I-IN-1 Solution to Donor Wells (150 µL) prep_compound->add_compound prep_buffer Prepare Acceptor Buffer add_buffer Add Buffer to Acceptor Wells (300 µL) prep_buffer->add_buffer coat_plate->add_compound add_compound->add_buffer assemble Assemble Donor/Acceptor Plates add_buffer->assemble incubate Incubate at Room Temperature (e.g., 5-18 hours) assemble->incubate separate_plates Separate Plates incubate->separate_plates quantify Quantify Compound Concentration in Donor and Acceptor Wells separate_plates->quantify calculate Calculate Apparent Permeability (Papp) quantify->calculate

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

  • PAMPA plate system (e.g., 96-well filter plates (donor) and matching acceptor plates)

  • Lecithin (or other suitable lipid mixture)

  • Dodecane

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • DMSO

  • hCA I-IN-1 stock solution (e.g., 10 mM in DMSO)

  • Plate shaker

  • UV/Vis plate reader or LC-MS/MS system

  • Prepare Solutions:

    • Lipid Solution: Prepare a 1% (w/v) solution of lecithin in dodecane. Sonicate until the lipid is fully dissolved.[12]

    • Donor Solution: Prepare the hCA I-IN-1 working solution (e.g., 100 µM) in PBS (pH 7.4) from the DMSO stock. The final DMSO concentration should be ≤1%.

    • Acceptor Solution: Use PBS (pH 7.4), which may also contain the same percentage of DMSO as the donor solution to maintain sink conditions.

  • Membrane Formation: Carefully add 5 µL of the lipid solution to each well of the donor filter plate, ensuring the entire membrane surface is coated.[12]

  • Plate Loading:

    • Add 300 µL of the Acceptor Solution to each well of the acceptor plate.[12]

    • Carefully place the lipid-coated donor plate on top of the acceptor plate.

    • Add 150 µL of the Donor Solution (containing hCA I-IN-1 ) to each well of the donor plate.[13]

  • Incubation: Cover the assembled plate system to prevent evaporation and incubate at room temperature for 5 to 18 hours with gentle shaking.[6][12]

  • Quantification:

    • After incubation, carefully separate the donor and acceptor plates.

    • Determine the concentration of hCA I-IN-1 in both the donor and acceptor wells using a suitable analytical method (e.g., UV/Vis spectroscopy or LC-MS/MS for higher sensitivity).[12]

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - ([drug]acceptor / [drug]equilibrium)) Where:

      • Vd and Va are the volumes of the donor and acceptor wells.

      • A is the surface area of the membrane.

      • t is the incubation time in seconds.

      • [drug]equilibrium = ([drug]donor * Vd + [drug]acceptor * Va) / (Vd + Va)

Papp Value (x 10⁻⁶ cm/s)Predicted In Vivo AbsorptionPermeability Class
< 1< 10%Low
1 - 1010% - 80%Moderate
> 10> 80%High
This table provides general guidance; classification can vary based on the specific PAMPA model.
Protocol 2: Caco-2 Cell Permeability Assay

The Caco-2 assay is the industry standard for predicting human intestinal absorption of drugs.[8][14] Caco-2 cells, a human colon adenocarcinoma line, differentiate into a monolayer of polarized enterocytes that form tight junctions and express clinically relevant transporters.[9] This model allows for the assessment of both passive diffusion and active transport, including efflux mechanisms.[8]

Caco2_Workflow cluster_culture Cell Culture & Monolayer Formation cluster_transport Transport Experiment cluster_analysis Analysis seed_cells Seed Caco-2 Cells on Transwell Inserts culture_cells Culture for 21 Days (Change media every 2-3 days) seed_cells->culture_cells check_integrity Measure TEER (Transepithelial Electrical Resistance) culture_cells->check_integrity wash_monolayer Wash Monolayer with Pre-warmed Buffer check_integrity->wash_monolayer If TEER > 200 Ω·cm² add_compound_ab A→B: Add hCA I-IN-1 to Apical Side wash_monolayer->add_compound_ab add_compound_ba B→A: Add hCA I-IN-1 to Basolateral Side wash_monolayer->add_compound_ba incubate Incubate at 37°C (e.g., 90-120 min with shaking) add_compound_ab->incubate add_compound_ba->incubate collect_samples Collect Samples from Apical and Basolateral Chambers incubate->collect_samples quantify Quantify Compound by LC-MS/MS collect_samples->quantify calculate_papp Calculate Papp (A→B and B→A) quantify->calculate_papp calculate_er Calculate Efflux Ratio (ER) calculate_papp->calculate_er

Caption: Workflow for the Caco-2 bidirectional permeability assay.

  • Caco-2 cells (ATCC)

  • Transwell permeable supports (e.g., 24-well format)

  • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, supplemented with 10% FBS, non-essential amino acids, and antibiotics.

  • Hanks' Balanced Salt Solution (HBSS), pH 7.4

  • hCA I-IN-1 stock solution (10 mM in DMSO)

  • TEER meter (e.g., Millicell ERS-2 Voltohmmeter)

  • LC-MS/MS system

  • Cell Culture and Seeding:

    • Culture Caco-2 cells according to standard protocols.

    • Seed cells onto the apical chamber of Transwell inserts at a density of approximately 3 x 10⁴ cells/well.[15]

    • Culture the cells for 21-28 days, changing the media in both apical and basolateral chambers every 2-3 days to allow for differentiation and monolayer formation.[15]

  • Monolayer Integrity Check:

    • Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer.

    • Only use monolayers with TEER values ≥ 200 Ω·cm² for the transport study, as this indicates sufficient tight junction formation.[16]

  • Transport Experiment:

    • On the day of the assay, gently wash the monolayers twice with pre-warmed (37°C) HBSS.[15]

    • Prepare the dosing solution of hCA I-IN-1 (e.g., 10 µM) in HBSS.

    • For Apical-to-Basolateral (A→B) Transport: Add the dosing solution to the apical chamber and fresh HBSS to the basolateral (receiver) chamber.[15]

    • For Basolateral-to-Apical (B→A) Transport: Add the dosing solution to the basolateral chamber and fresh HBSS to the apical (receiver) chamber.[15]

    • Incubate the plates at 37°C in a 5% CO₂ incubator for 90-120 minutes with gentle orbital shaking.[8][15]

  • Sample Collection and Analysis:

    • At the end of the incubation, collect samples from both the donor and receiver chambers of each well.

    • Analyze the concentration of hCA I-IN-1 in all samples by a validated LC-MS/MS method.[15]

  • Data Analysis:

    • Calculate the Papp for both A→B and B→A directions using the formula: Papp = (dQ/dt) / (A * C₀) Where:

      • dQ/dt is the rate of drug appearance in the receiver chamber.

      • A is the surface area of the monolayer.

      • C₀ is the initial concentration in the donor chamber.

    • Calculate the Efflux Ratio (ER): ER = Papp (B→A) / Papp (A→B)

  • An Efflux Ratio > 2 suggests that the compound is a substrate for active efflux transporters (e.g., P-glycoprotein), which could limit its net absorption and intracellular accumulation.[8]

  • The Papp (A→B) value can be classified using a similar table as for the PAMPA assay to predict in vivo absorption potential.[15]

Protocol 3: Intracellular Uptake in CA I-Expressing Cells

This assay directly measures the amount of hCA I-IN-1 that accumulates inside cells.[5] This is the most direct measure of the compound's ability to reach its intracellular target. The choice of cell line is important; for hCA I, cell lines known to express this cytosolic isoform, such as renal cancer cells (e.g., Caki-1, ACHN) or HeLa cells, are appropriate.[1][17] Quantification is typically performed using LC-MS/MS for its high sensitivity and specificity.[18][19]

Uptake_Workflow cluster_prep Cell Preparation cluster_uptake Uptake Experiment cluster_analysis Quantification seed_cells Seed CA I-Expressing Cells in Multi-well Plate culture_cells Culture to ~80-90% Confluency seed_cells->culture_cells add_compound Incubate Cells with hCA I-IN-1 (e.g., 1-10 µM) culture_cells->add_compound incubate Incubate at 37°C for a Defined Time Course add_compound->incubate wash_cells Rapidly Wash Cells 3x with Ice-Cold PBS incubate->wash_cells lyse_cells Lyse Cells (e.g., with Acetonitrile) wash_cells->lyse_cells collect_lysate Collect & Process Lysate (Centrifuge to Pellet Debris) lyse_cells->collect_lysate analyze Quantify Compound by LC-MS/MS collect_lysate->analyze normalize Normalize to Protein Content (e.g., BCA Assay) analyze->normalize

Caption: Workflow for quantifying intracellular compound concentration via LC-MS/MS.

  • CA I-expressing cell line (e.g., HeLa or ACHN)

  • Appropriate cell culture medium and supplements

  • Multi-well plates (e.g., 24- or 12-well)

  • Ice-cold PBS

  • Lysis buffer (e.g., 70% Acetonitrile with an internal standard)

  • BCA Protein Assay Kit

  • LC-MS/MS system

  • Cell Seeding: Seed the chosen cell line into multi-well plates and allow them to adhere and grow to 80-90% confluency.

  • Compound Incubation:

    • Remove the culture medium and wash the cells once with warm HBSS.

    • Add fresh medium containing hCA I-IN-1 at the desired concentration (e.g., 1 µM). Include a vehicle control (e.g., 0.1% DMSO).

    • Incubate at 37°C for a predetermined time (e.g., 1-2 hours to reach steady-state).[20]

  • Cell Washing and Lysis:

    • To terminate the uptake, rapidly aspirate the compound-containing medium.

    • Immediately wash the cell monolayer three times with a large volume of ice-cold PBS. This step is critical to remove any non-internalized, extracellular compound.

    • After the final wash, add the cold lysis buffer (e.g., 70% acetonitrile) to each well to precipitate proteins and extract the intracellular compound.[21]

  • Sample Processing:

    • Scrape the wells to ensure complete cell lysis and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at high speed (e.g., 13,000 x g for 10 minutes at 4°C) to pellet cell debris.[22]

    • Transfer the supernatant, which contains the intracellular compound, to a new plate or vial for analysis.

  • Quantification and Normalization:

    • Analyze the supernatant using a validated LC-MS/MS method to determine the concentration of hCA I-IN-1 .[21][23]

    • In a parallel set of wells, determine the total protein content per well using a BCA assay.[22]

    • Normalize the amount of intracellular compound to the total protein content (e.g., pmol/mg protein) or cell number.

The resulting value (e.g., pmol/mg protein) provides a direct measure of how much compound accumulates within the target cells under specific conditions. This data is invaluable for correlating with in vitro cellular activity (e.g., IC₅₀ in a cell-based assay) and for building pharmacokinetic/pharmacodynamic (PK/PD) models. Comparing the intracellular concentration to the extracellular concentration gives the accumulation ratio, which can reveal whether the drug is concentrated by the cell or excluded.[20]

References

  • Vertex AI Search. (n.d.). Caco2 assay protocol.
  • DB-ALM. (2013, March 27). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Publications Repository. [Link]

  • BioDuro. (n.d.). ADME Caco-2 Permeability Assay. BioDuro-Sundia. Retrieved February 27, 2026, from [Link]

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved February 27, 2026, from [Link]

  • Perarin Pars. (2025, February 11). HCA is a chemical compound with therapeutic and metabolic properties. [Link]

  • Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols, 2(9), 2111–2119. [Link]

  • Kasper, J. Y., et al. (2011). Comparison of fluorescence-based methods to determine nanoparticle uptake by phagocytes and non-phagocytic cells in vitro. Toxicology in Vitro, 25(8), 1809-1817. [Link]

  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved February 27, 2026, from [Link]

  • Technology Networks. (n.d.). PAMPA Permeability Assay. Retrieved February 27, 2026, from [Link]

  • Confalonieri, S., et al. (2023). Small molecules targeting endocytic uptake and recycling pathways. Frontiers in Cell and Developmental Biology, 11, 1148404. [Link]

  • Neuhaus, J., et al. (2025). Validation of an LC-MS/MS Method for the Simultaneous Intracellular Quantification of the CDK4/6 Inhibitor Abemaciclib and the EZH2 Inhibitors GSK126 and Tazemetostat. International Journal of Molecular Sciences, 26(7), 3843. [Link]

  • Visser, M., et al. (2017). Evaluating Cellular Drug Uptake with Fluorescent Sensor Proteins. ACS Sensors, 2(8), 1157-1164. [Link]

  • Pion Inc. (2024, January 30). Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]

  • Li, A. P. (2018). Quantitative Analysis of Intracellular Drug Concentrations in Hepatocytes. In Hepatocytes (pp. 237-251). Humana Press, New York, NY. [Link]

  • Kido, Y., et al. (2015). Rapid Method To Determine Intracellular Drug Concentrations in Cellular Uptake Assays: Application to Metformin in Organic Cation Transporter 1–Transfected Human Embryonic Kidney 293 Cells. Drug Metabolism and Disposition, 43(1), 114-119. [Link]

  • Loryan, I., et al. (2013). Rapid Measurement of Intracellular Unbound Drug Concentrations. Molecular Pharmaceutics, 10(6), 2467–2478. [Link]

  • ResearchGate. (n.d.). Cellular uptake mechanisms were determined by using small molecules...[Link]

  • Li, S. D., & Huang, L. (2009). Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. Expert Opinion on Drug Delivery, 6(1), 83-93. [Link]

  • Sonics. (2013, April 30). Rapid Measurement of Intracellular Unbound Drug Concentrations. [Link]

  • GARDP. (n.d.). Intracellular concentration assays. REVIVE. Retrieved February 27, 2026, from [Link]

  • Bechara, C., et al. (2015). How to evaluate the cellular uptake of CPPs with fluorescence techniques: dissecting methodological pitfalls associated to tryptophan-rich peptides. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1848(10), 2201-2209. [Link]

  • Viswanathan, G., et al. (2013). LC-MS based assay to measure intracellular compound levels in Mycobacterium smegmatis. Journal of Microbiological Methods, 94(2), 129-132. [Link]

  • Kim, S. J., et al. (2008). Carbonic anhydrase 9 (CA9) expression in tumor cells enhances sensitivity to tirapazamine. Cancer Biology & Therapy, 7(1), 55-61. [Link]

  • Loo, T. W., & Clarke, D. M. (2017). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry, 60(1), 475-483. [Link]

  • Lavin, R. P., et al. (2023). Liquid chromatography-mass spectrometry-based protocol to measure drug accumulation in Mycobacterium tuberculosis and its host cell. STAR Protocols, 4(1), 101918. [Link]

  • Ghaem-Maghami, M., et al. (2017). Intracellular Drug Uptake—A Comparison of Single Cell Measurements Using ToF-SIMS Imaging and Quantification from Cell Populations with LC/MS/MS. Analytical Chemistry, 89(21), 11484-11492. [Link]

  • Soenen, S. J., et al. (2017). Quantifying Nanoparticle Cellular Uptake: Which Method is Best? Current Opinion in Biotechnology, 46, 71-79. [Link]

  • Birukova, A. A., et al. (2010). Measurement of local permeability at subcellular level in cell models of agonist- and ventilator-induced lung injury. American Journal of Physiology-Lung Cellular and Molecular Physiology, 298(5), L661-L672. [Link]

  • Singh, S., et al. (2023). Fluorescence-Based Portable Assays for Detection of Biological and Chemical Analytes. Biosensors, 13(6), 599. [Link]

  • Parkkila, S., et al. (2000). Carbonic anhydrase inhibitor suppresses invasion of renal cancer cells in vitro. Proceedings of the National Academy of Sciences, 97(5), 2220-2224. [Link]

  • Li, Y., et al. (2025). Insights into the Activation Mechanism of HCA1, HCA2, and HCA3. Journal of Medicinal Chemistry. [Link]

  • Li, Y., et al. (2025). Insights into the Activation Mechanism of HCA1, HCA2, and HCA3. Journal of Medicinal Chemistry. [Link]

  • Cell Microsystems. (n.d.). HCA under flow using the BioFlux system. [Link]

  • Wykoff, C. C., et al. (2000). Hypoxia-inducible Expression of Tumor-associated Carbonic Anhydrases. Cancer Research, 60(24), 7075-7083. [Link]

  • Pharmaron. (n.d.). Permeability. Retrieved February 27, 2026, from [Link]

  • Jena, B. S., et al. (2002). Chemistry and biochemistry of (-)-hydroxycitric acid from Garcinia. Journal of Agricultural and Food Chemistry, 50(1), 10-22. [Link]

  • ResearchGate. (n.d.). hCA I and hCA II inhibiton values of the compounds. [Link]

  • Frontiers. (2025, April 3). Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity. [Link]

  • Supuran, C. T., et al. (2018). The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1644-1653. [Link]

Sources

Application

Application Note: Utilizing the Selective Inhibitor hCA I-IN-1 for Glaucoma and Aqueous Humor Dynamics Research

Executive Summary & Mechanistic Rationale While human carbonic anhydrase II (hCA II) is the classical therapeutic target for reducing intraocular pressure (IOP) in glaucoma, the specific physiological contributions of th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

While human carbonic anhydrase II (hCA II) is the classical therapeutic target for reducing intraocular pressure (IOP) in glaucoma, the specific physiological contributions of the hCA I isoform remain a critical area of investigation. hCA I is expressed in the corneal endothelium and the vascular smooth muscle of the eye , playing a nuanced role in corneal hydration and ocular hemodynamics . Despite the prominent role of hCA II in IOP regulation, clinical anti-glaucoma agents also decrease bicarbonate and aqueous humor secretion through the collateral inhibition of hCA I .

To dissect the distinct roles of these isoforms without the confounding off-target effects of pan-CA inhibitors (e.g., acetazolamide), researchers require highly selective pharmacological tools. hCA I-IN-1 (Compound 6q) is a potent, selective inhibitor of the hCA I isoform . By employing hCA I-IN-1, investigators can isolate the hCA I-mediated pathways in aqueous humor (AH) secretion, enabling high-resolution mapping of glaucoma pathophysiology.

G CO2 CO2 + H2O (Metabolic Byproducts) hCA1 hCA I Isoform (Corneal Endothelium / Vascular Smooth Muscle) CO2->hCA1 Substrate hCA2 hCA II Isoform (Ciliary Body Epithelium) CO2->hCA2 Substrate HCO3 HCO3- + H+ (Bicarbonate Transport) hCA1->HCO3 Catalysis hCA2->HCO3 Catalysis Fluid Aqueous Humor Secretion & IOP Elevation HCO3->Fluid Osmotic Gradient Inhibitor hCA I-IN-1 (Selective Inhibitor) Inhibitor->hCA1 Specific Blockade

Fig 1: Mechanistic pathway of aqueous humor secretion and selective hCA I inhibition.

Quantitative Selectivity Profile

The utility of hCA I-IN-1 in ophthalmic research relies entirely on its differential binding affinity across CA isoforms. The table below summarizes the inhibition constants (


) demonstrating its preference for hCA I over the classical glaucoma target (hCA II) and tumor-associated transmembrane isoforms (hCA IX, hCA XII) [[1]]().
Isoform Target

Value (nM)
Selectivity Ratio (vs. hCA I)Physiological Relevance in Eye
hCA I 38.3 1.0x (Primary Target) Corneal hydration, vascular tone
hCA II 716.4~18.7xPrimary driver of AH secretion
hCA XII 192.8~5.0xOverexpressed in glaucomatous eyes
hCA IX 940.1~24.5xUpregulated under retinal hypoxia

Experimental Protocols & Self-Validating Workflows

Protocol 1: In Vitro Bicarbonate Transport Assay (Ussing Chamber Electrophysiology)

Causality & Rationale: Enzymatic cell-free assays confirm target binding but fail to validate cellular penetrance or the functional inhibition of trans-epithelial ion transport. The Ussing chamber assay measures the short-circuit current (


) across a monolayer of non-pigmented ciliary epithelial (NPCE) cells, providing a real-time, functional readout of bicarbonate transport—the primary osmotic driver of AH secretion.

Step-by-Step Methodology:

  • Cell Culture: Seed NPCE cells on permeable polycarbonate filter supports (0.4 µm pore size) until a confluent, polarized monolayer forms. Verify barrier integrity by ensuring transepithelial electrical resistance (TEER) exceeds 100 Ω·cm².

  • Chamber Mounting: Mount the filters in the Ussing chamber. Bathe both apical and basolateral sides in oxygenated (95%

    
     / 5% 
    
    
    
    ) Krebs-Ringer bicarbonate buffer maintained at 37°C.
  • Baseline Stabilization: Voltage-clamp the tissue to 0 mV. Monitor the baseline

    
     until a stable plateau is reached (typically 30–45 minutes).
    
  • Compound Administration: Add hCA I-IN-1 (titrated sequentially from 10 nM to 1 µM) to the basolateral bath to mimic systemic/stromal drug delivery.

  • Self-Validating Controls:

    • Negative Control: Administer 0.1% DMSO vehicle to rule out solvent-induced transport artifacts.

    • Isoform Control: Apply a selective hCA II inhibitor (e.g., dorzolamide) to a parallel chamber. The differential drop in

      
       between hCA I-IN-1 and dorzolamide isolates the hCA I-specific contribution to total epithelial transport.
      
Protocol 2: In Vivo Pharmacodynamics & Aqueous Humor Dynamics

Causality & Rationale: A reduction in IOP can stem from either decreased AH production (ciliary body inhibition) or increased trabecular/uveoscleral outflow. To definitively prove that hCA I-IN-1 lowers IOP specifically via secretory inhibition, standard rebound tonometry must be coupled with anterior segment fluorophotometry.

Workflow Prep Formulate hCA I-IN-1 (0.1% - 2% suspension) Baseline Baseline IOP Measurement (Rebound Tonometry) Prep->Baseline Dosing Topical Administration (Test OD vs. Vehicle OS) Baseline->Dosing Measure Serial IOP Monitoring (1-24 hrs post-dose) Dosing->Measure Validate Fluorophotometry (Validate AH Flow Rate) Measure->Validate

Fig 2: In vivo pharmacodynamic workflow for evaluating IOP-lowering efficacy.

Step-by-Step Methodology:

  • Formulation: Suspend hCA I-IN-1 in a 1% hydroxypropyl methylcellulose (HPMC) vehicle to enhance corneal residence time and penetrance. Prepare formulations at 0.5%, 1%, and 2% concentrations.

  • Baseline Tonometry: Acclimate normotensive New Zealand White rabbits to the handling environment. Measure baseline IOP using a calibrated rebound tonometer (e.g., Icare TONOVET).

  • Dosing Strategy (Internal Validation): Administer 50 µL of the hCA I-IN-1 suspension to the right eye (OD) and 50 µL of the HPMC vehicle to the contralateral left eye (OS). This internal control negates systemic diurnal IOP variations and stress-induced artifacts.

  • Serial IOP Monitoring: Record IOP at 1, 2, 4, 6, 8, and 24 hours post-instillation.

  • Fluorophotometry (Mechanism Validation):

    • Instill 2% fluorescein sodium into the cul-de-sac 6 hours prior to measurement to allow for adequate stromal loading.

    • Use a scanning ocular fluorophotometer to measure the decay of fluorescein concentration in the anterior chamber over time.

    • Calculate the AH flow rate (µL/min). A confirmed decrease in flow rate validates that the IOP reduction is driven by hCA I inhibition of ciliary secretion, rather than a secondary outflow effect.

References

  • Title: Carbonic anhydrase, its inhibitors and vascular function Source: frontiersin.org URL: [Link]

  • Title: Topical carbonic anhydrase inhibitors and glaucoma in 2021: where do we stand? Source: researchgate.net URL: [Link]

  • Title: Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors Source: mdpi.com URL: [Link]

Sources

Method

Application Notes and Protocols for the In Vivo Administration of hCA I-IN-1

Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the in vivo administration of hCA I-IN-1, a selective inhibitor of human carbonic anhydra...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the in vivo administration of hCA I-IN-1, a selective inhibitor of human carbonic anhydrase I (hCA I). The effective preclinical evaluation of small molecule inhibitors is contingent upon robust and reproducible in vivo methodologies. This guide offers an in-depth exploration of the critical factors influencing the choice of administration route and provides detailed, field-proven protocols for intravenous, intraperitoneal, and oral gavage administration in rodent models. Beyond procedural steps, this document elucidates the scientific rationale behind experimental choices, emphasizing vehicle formulation, dose-response considerations, and overall study design to ensure data integrity and scientific validity.

Introduction: The Role of Carbonic Anhydrase I and its Inhibition

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that play a critical role in fundamental physiological processes.[1][2] These enzymes catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[1][3][4] This reaction is central to maintaining acid-base balance, respiration, ion transport, and CO₂ transport from tissues to the lungs.[1][4][5]

Human carbonic anhydrase I (hCA I) is a cytosolic isoform abundantly expressed in erythrocytes and the gastrointestinal tract.[5] In red blood cells, its function is intrinsically linked to the Bohr effect, where the production of protons facilitates the release of oxygen from hemoglobin to peripheral tissues.[1][5] While numerous CA isoforms exist, the specific roles of hCA I are a subject of ongoing investigation, with emerging evidence pointing to its involvement in various pathophysiological states.

hCA I-IN-1 is a small molecule inhibitor designed for the selective targeting of hCA I. Such inhibitors are invaluable tools for elucidating the specific in vivo functions of this enzyme and for exploring its therapeutic potential in disease models. The transition from in vitro characterization to in vivo studies is a critical step in the drug development pipeline.[6] The choice of administration route is a pivotal decision that profoundly impacts the inhibitor's bioavailability, pharmacokinetic profile, and ultimately, the interpretation of its pharmacological effects.

Strategic Selection of an In Vivo Administration Route

The optimal administration route for hCA I-IN-1 is dictated by the scientific objective, the target tissue, and the desired pharmacokinetic profile. A logical, stepwise approach to this decision is essential for experimental success.

RouteSelection A Define Experimental Goal (e.g., Acute vs. Chronic, Target Organ) B Assess Compound Properties (Solubility, Stability, MW) A->B C Desired Pharmacokinetic Profile? B->C D Rapid Onset, 100% Bioavailability (PK/PD, Acute Efficacy) C->D Rapid E Systemic Exposure, Slower Absorption (Sub-chronic/Chronic Efficacy) C->E Sustained F Evaluate Oral Bioavailability (GI Absorption, First-Pass Metabolism) C->F Oral G Intravenous (IV) D->G H Intraperitoneal (IP) E->H J Subcutaneous (SC) E->J I Oral Gavage (PO) F->I K Select & Optimize Vehicle Formulation G->K H->K I->K J->K

Caption: Decision workflow for selecting an in vivo administration route.

Key factors to consider include:

  • Bioavailability: The fraction of the administered drug that reaches systemic circulation. Intravenous (IV) injection provides 100% bioavailability by definition, while oral (PO) administration is subject to degradation in the GI tract and first-pass metabolism in the liver, often resulting in lower bioavailability.

  • Route-Dependent Pharmacokinetics: The mode of injection significantly influences drug distribution, half-life, and clearance rates. IV administration leads to rapid peak plasma concentrations, whereas intraperitoneal (IP) and subcutaneous (SC) routes result in slower absorption and potentially more sustained exposure.[7]

  • Experimental Objective: For acute mechanism-of-action or dose-finding studies, an IV or IP route is often preferred for its reliability and rapid onset. For studies mimicking a clinical scenario where a drug would be taken orally, oral gavage is the most relevant route.[8]

Vehicle Formulation for Preclinical Studies

The low aqueous solubility of many small molecule inhibitors necessitates careful vehicle selection to ensure a stable and homogenous formulation for accurate dosing.[9] It is imperative to conduct preliminary solubility tests and to always include a vehicle-only control group in any experiment to differentiate the effects of the compound from those of the vehicle.

Table 1: Recommended Starting Vehicle Formulations for hCA I-IN-1

Administration RouteRecommended Vehicle CompositionRationale & Preparation Notes
Intravenous (IV) 10% DMSO / 40% PEG300 / 50% SalineA common vehicle for poorly soluble compounds. The compound should first be dissolved in DMSO, followed by the addition of PEG300, and finally, saline is added dropwise while vortexing. The final solution should be clear.
Intraperitoneal (IP) 5-10% DMSO / 90-95% Saline containing 0.5% Tween 80Tween 80 acts as a surfactant to aid in solubilization and prevent precipitation upon injection into the aqueous peritoneal cavity. The final concentration of DMSO should be kept as low as possible to minimize potential irritation.[10]
Oral Gavage (PO) 0.5% (w/v) Methylcellulose or Carboxymethylcellulose (CMC) in WaterThese agents create a uniform suspension for compounds that are not fully soluble.[11] The suspension must be stirred or vortexed continuously and immediately before dosing each animal to ensure homogeneity. For soluble compounds, an aqueous solution like phosphate-buffered saline (PBS) is preferred.[12]

Detailed Administration Protocols

All procedures must be performed by trained personnel in accordance with institutional and national animal welfare guidelines.

Intravenous (IV) Injection via the Lateral Tail Vein (Mouse)

This route is ideal for achieving rapid and complete systemic exposure.

Materials:

  • Mouse restrainer

  • Heat lamp or warming pad

  • 1 mL syringe with a 27-30 gauge needle[13]

  • 70% ethanol or chlorhexidine wipes[14]

  • hCA I-IN-1 formulation

Step-by-Step Protocol:

  • Animal Preparation: Warm the mouse's tail for 5-10 minutes using a heat lamp or by placing the cage on a warming pad to induce vasodilation, making the lateral tail veins more visible and accessible.[14][15]

  • Restraint: Place the mouse in a suitable restraining device.

  • Site Preparation: Gently rotate the tail to visualize one of the lateral veins. Disinfect the injection site with an alcohol or chlorhexidine wipe.[14]

  • Injection: Hold the tail firmly. With the needle bevel facing up and parallel to the vein, insert it into the vein at a shallow angle.[15] Start the injection as close to the tip of the tail as possible.[14]

  • Administration: Inject the solution slowly (recommended maximum volume is 5 µL/g body weight).[13] The vein should clear as the solution displaces the blood.[13] If a subcutaneous bleb or resistance is noted, the needle is not in the vein; withdraw and re-attempt at a site more proximal to the body.[15]

  • Post-Procedure: After injection, withdraw the needle and apply gentle pressure to the site with gauze to prevent bleeding.[16] Monitor the animal for any adverse reactions before returning it to its cage.

Intraperitoneal (IP) Injection (Mouse)

IP administration offers systemic delivery with absorption that is slower than IV but generally faster than subcutaneous.

Materials:

  • 1 mL syringe with a 25-27 gauge needle[17]

  • 70% ethanol or chlorhexidine wipes[18]

  • hCA I-IN-1 formulation

Step-by-Step Protocol:

  • Restraint: Restrain the mouse by scruffing the loose skin over the shoulders and neck, ensuring the head is immobilized. Secure the tail with the pinky finger of the same hand.

  • Positioning: Turn the mouse so its ventral side is facing up and tilt the head downwards at approximately a 30-45 degree angle.[17][19] This causes the abdominal organs to shift forward, creating a safer injection space.

  • Site Identification: The injection should be made in the lower right or left abdominal quadrant to avoid puncturing the bladder or cecum.[18][20]

  • Injection: Disinfect the site. Insert the needle, bevel up, at a 30-40 degree angle into the abdominal cavity.[19]

  • Aspiration (Optional but Recommended): Gently pull back on the plunger to ensure no blood (indicating entry into a vessel) or yellow fluid (urine from the bladder) is aspirated.[14]

  • Administration: Inject the solution smoothly. The maximum recommended volume is typically 10 µL/g body weight.[17]

  • Post-Procedure: Withdraw the needle and return the animal to its cage. Monitor for any signs of distress.[18]

Oral Gavage (PO) (Mouse)

This method is essential for administering precise doses directly into the stomach, mimicking oral drug administration in humans.

Materials:

  • Appropriately sized, ball-tipped gavage needle (e.g., 18-20 gauge for adult mice).[21][22] Flexible tubes are preferred to minimize trauma.[12]

  • Syringe

  • hCA I-IN-1 formulation

Step-by-Step Protocol:

  • Needle Measurement: Before the first procedure, measure the gavage needle from the tip of the mouse's nose to the last rib (xiphoid process) and mark the tube.[21][23] Do not insert the needle past this mark to avoid perforating the esophagus or stomach.

  • Restraint: Scruff the mouse firmly to immobilize the head and ensure the neck and body form a straight line. This is critical for the needle to pass easily into the esophagus.[22]

  • Insertion: Gently insert the gavage needle into the diastema (the gap behind the incisors) and advance it along the roof of the mouth.[23] The mouse will typically swallow as the needle reaches the pharynx, which helps guide it into the esophagus. The needle should pass smoothly without resistance.

  • Verification: If you feel any resistance or the mouse begins to struggle excessively, do not force the needle .[22] This may indicate entry into the trachea. Withdraw and start again.

  • Administration: Once the needle is at the pre-measured depth, administer the substance slowly. The recommended maximum volume is 10 mL/kg.[21][22]

  • Post-Procedure: Withdraw the needle gently along the same path. Monitor the animal for 5-10 minutes for any signs of respiratory distress, which could indicate accidental lung administration.[22]

Framework for In Vivo Study Design

A robust experimental design is paramount for generating reproducible and statistically significant data.[24] The administration of the compound is just one component of a larger workflow.

StudyWorkflow cluster_0 Pre-Efficacy Studies cluster_1 Efficacy Study A Dose Range Finding (Maximum Tolerated Dose) B Pharmacokinetic (PK) Study (Absorption, Distribution, Metabolism, Excretion) A->B C Animal Model Selection & Acclimatization B->C D Randomization & Blinding (Vehicle, hCA I-IN-1, Positive Control) C->D E Drug Administration (Selected Route, Dose, & Schedule) D->E F Pharmacodynamic (PD) & Efficacy Endpoint Measurement E->F G Data Analysis (Statistical Evaluation) F->G H Conclusion & Path Forward G->H

Caption: A generalized workflow for preclinical in vivo studies.

Key Pillars of Study Design:

  • Pharmacokinetics (PK): In vivo ADME (Absorption, Distribution, Metabolism, and Excretion) studies are crucial to understand the exposure profile of hCA I-IN-1.[25] These studies inform dose selection and scheduling for subsequent efficacy models.

  • Dose-Response and Efficacy: A well-designed study should include multiple dose levels to establish a dose-response relationship.[26] Key endpoints should be clearly defined before the study begins.[24]

  • Controls and Blinding: The inclusion of vehicle and, if possible, positive control groups is essential. Randomization of animals into groups and blinding of investigators to the treatment allocation are critical for minimizing bias.[27]

  • Ethical Considerations: All experimental plans must receive approval from an Institutional Animal Care and Use Committee (IACUC) or equivalent ethics board. The principles of the 3Rs (Replacement, Reduction, and Refinement) should be applied, with imaging techniques considered for longitudinal studies to reduce animal numbers.[28]

References

  • Chen, Y. J., Chen, Y., & Chen, C. (2025, January 23). Protocol for oral fecal gavage to reshape the gut microbiota in mice. STAR Protocols. Retrieved from [Link]

  • Shams, N. (2023, August 31). Pharmacology of Carbonic Anhydrase Inhibitors. Pharmdnotes. Retrieved from [Link]

  • IACUC. (n.d.). Oral Gavage In Mice and Rats. Retrieved from [Link]

  • Washington State University Institutional Animal Care and Use Committee. (2021, September 21). Standard Operating Procedures for Oral Gavage in Mice and Rats. Retrieved from [Link]

  • Wikipedia. (n.d.). Carbonic anhydrase. Retrieved from [Link]

  • Research Biomethods Training. (n.d.). Mouse Intraperitoneal (IP) administration. Retrieved from [Link]

  • Altmeyers Encyclopedia. (2021, May 11). Carbonic anhydrase. Retrieved from [Link]

  • Institute of Laboratory Animal Science. (2018, August 6). Standard Operating Procedure SOP Intraperitoneal injection of mice i.p. Injection. Retrieved from [Link]

  • Institute of Laboratory Animal Science. (2019, August 21). Standard Operating Procedure SOP Intravenous injection of mice i.v. Injection. Retrieved from [Link]

  • (n.d.). Injection Techniques, Restraint, & Handling for Mice and Rats. Retrieved from [Link]

  • IACUC. (n.d.). Lateral Tail Vein Injection in Mice and Rats (Preferred Technique). Retrieved from [Link]

  • Veeda Lifesciences. (2022, January 8). Development And Execution Of In Vivo Bioassays. Retrieved from [Link]

  • Research Support, University of Queensland. (n.d.). LAB_028 Injections - Intra-peritoneal (IP) in Mice, Rats and Neonates. Retrieved from [Link]

  • Costanzo, M., et al. (2025, July 8). Systemic Carbonic Anhydrase Inhibitors in Common Ophthalmic Diseases: A Scoping Review from A Clinical Standpoint. Current Ophthalmology Reports. Retrieved from [Link]

  • Direction des services vétérinaires. (n.d.). Administration and injection of substances in mice. Retrieved from [Link]

  • MacDonald, L., et al. (2023, September 20). Intraperitoneal Injection of Neonatal Mice. Bio-protocol. Retrieved from [Link]

  • Al-Ghalith, G. A., & Knights, D. (n.d.). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. PMC. Retrieved from [Link]

  • Patel, M., & Gs, S. (2023, April 17). Carbonic Anhydrase Inhibitors. StatPearls. Retrieved from [Link]

  • ResearchGate. (2014, July 10). What are the vehicles used to dissolve drugs for in vivo treatment? Retrieved from [Link]

  • ModernVivo. (2025, December 20). Tackling In Vivo Experimental Design. Retrieved from [Link]

  • Williams, S. P., et al. (n.d.). In Vivo Imaging in Pharmaceutical Development and Its Impact on the 3Rs. PMC. Retrieved from [Link]

  • Asano, T., et al. (2022, October 26). Oral administration of human carbonic anhydrase I suppresses colitis in a murine inflammatory bowel disease model. PMC. Retrieved from [Link]

  • Walsh Medical Media. (2017, September 11). In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. Retrieved from [Link]

  • Research Support, University of Queensland. (n.d.). LAB_030 Injections - Intravenous (IV) Tail Vein Injection in Mice and Rats. Retrieved from [Link]

  • ResearchGate. (2025, August 5). An overview of the distribution and function of carbonic anhydrase in mammals. Retrieved from [Link]

  • Smolecule. (n.d.). Comprehensive Application Notes and Protocols for In Vivo Administration Methods in Drug Development. Retrieved from [Link]

  • Drugs.com. (n.d.). Carbonic Anhydrase Inhibitors General Statement Monograph for Professionals. Retrieved from [Link]

  • Cadogan, M. (2020, July 25). Pharm 101: Acetazolamide. LITFL. Retrieved from [Link]

  • NIH's Seed. (n.d.). Regulatory Knowledge Guide for Small Molecules. Retrieved from [Link]

  • Ignatova, Z., & Krasteva, N. (n.d.). Carbonic anhydrase - a universal enzyme of the carbon-based life. Photosynthetica. Retrieved from [Link]

  • Pugsley, M. K., et al. (2016, November 15). A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat. PubMed. Retrieved from [Link]

  • BioPharma Services. (n.d.). Drug Development and Alternative Routes of Administration. Retrieved from [Link]

  • MDPI. (2024, January 30). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. Retrieved from [Link]

  • Nespi, M., et al. (2024, October 31). Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions. PubMed. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Part 1: Mechanistic Overview &amp; Troubleshooting Workflows

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific physiochemical challenges associated with screening hCA I-IN-1...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific physiochemical challenges associated with screening hCA I-IN-1 (Compound 6q), a potent inhibitor of human Carbonic Anhydrase I (hCA I).

Due to its hydrophobic indole-1,2,3-triazole chalcone hybrid structure [1], hCA I-IN-1 is highly prone to precipitation in aqueous assay buffers. This guide explores the causality behind these solubility constraints and provides self-validating protocols to ensure the scientific integrity of your high-throughput screening (HTS) and kinetic assays.

To effectively troubleshoot, we must first understand the assay's mechanism. The standard hCA I assay relies on the enzyme's esterase activity, catalyzing the hydrolysis of p-nitrophenyl acetate (pNPA) into the yellow chromophore p-nitrophenol, which is measured at 400–405 nm [2, 3].

hCA_Reaction Sub p-Nitrophenyl Acetate (pNPA) Prod p-Nitrophenol (Yellow, Abs 400-405 nm) Sub->Prod Hydrolysis Enz hCA I Enzyme (Active Zn2+ Pocket) Enz->Sub Catalyzes Inh hCA I-IN-1 (Compound 6q) Inh->Enz Competitive Inhibition (Ki=38.3nM)

Mechanism of hCA I esterase assay and competitive inhibition by hCA I-IN-1.

When hCA I-IN-1 precipitates, the resulting microcrystals cause Rayleigh light scattering. Because this scattering occurs across the visible spectrum (including 400 nm), it artificially inflates the baseline absorbance. This mimics the generation of p-nitrophenol, masking the inhibitor's true potency and leading to false-negative results or non-sigmoidal dose-response curves [4].

PrecipitationTroubleshooting A Observe Precipitation (High Absorbance/Scattering) B Inspect 10 mM DMSO Stock A->B C Precipitate in Stock? B->C D Warm to 37°C & Sonicate C->D Yes E Assess Buffer Composition C->E No D->E F Add 0.01% Triton X-100 or 5% Glycerol E->F G Implement Acoustic Dispensing (Echo) F->G H Orthogonal Validation (Nephelometry) G->H

Workflow for resolving hCA I-IN-1 precipitation in microplate assays.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why does hCA I-IN-1 form visible precipitates immediately upon addition to the assay plate? A: This is a classic thermodynamic "solvent crash." hCA I-IN-1 is typically stored in 100% DMSO. When pipetted directly into an aqueous buffer (e.g., 50 mM Tris-SO₄, pH 7.4) [2], the local concentration of water spikes before the compound can diffuse. The compound's thermodynamic solubility limit is instantly exceeded, forcing the hydrophobic chalcone and triazole moieties to aggregate and crash out of solution.

Q2: How can I optimize the assay buffer to keep hCA I-IN-1 soluble without denaturing the hCA I enzyme? A: The introduction of a non-ionic surfactant is required. We recommend adding 0.01% (v/v) Triton X-100 or 0.05% (w/v) CHAPS to the assay buffer [5]. Causality: These amphiphilic molecules lower the surface tension of the buffer and form a protective hydration shell (micelles) around the hydrophobic compound. At these specific low concentrations, they are gentle enough not to strip the essential Zn²⁺ ion from the hCA I catalytic pocket or disrupt the protein's tertiary structure.

Q3: Does the compound dispensing method impact precipitation rates? A: Yes, significantly. Traditional serial dilution in aqueous buffers guarantees intermediate solvent crashes. Instead, utilize Acoustic Liquid Handling (e.g., Echo Dispensing) . Acoustic dispensing transfers nanoliter droplets of the 100% DMSO stock directly into the final assay volume. This maximizes the surface-area-to-volume ratio of the droplet, ensuring instantaneous dispersion and preventing the localized supersaturation that triggers nucleation.

Q4: How do I distinguish between true hCA I inhibition and assay interference caused by compound precipitation? A: You must decouple light scattering from enzymatic absorbance. This is achieved by running a Nephelometry Control Plate (measuring forward light scatter) or by reading the assay plate at 400 nm before the addition of the pNPA substrate. If the baseline absorbance of the inhibitor well is significantly higher than the blank, the compound has precipitated.

Part 3: Quantitative Buffer Optimization Data

The following table summarizes the causal relationship between buffer modifications, compound solubility, and baseline enzymatic health.

Buffer ConditionhCA I Baseline Activity (ΔmOD/min)hCA I-IN-1 Solubility Limit (µM)Assay Robustness (Z'-Factor)
Standard (50 mM Tris-SO₄, pH 7.4)45.2< 1.0 µM0.45 (Erratic due to scatter)
Standard + 2% DMSO 44.85.0 µM0.62
Standard + 2% DMSO + 0.01% Triton X-100 42.1> 50.0 µM0.85 (Optimal)

Note: While Triton X-100 causes a negligible drop in baseline enzyme velocity, it drastically improves the Z'-factor by eliminating light-scattering artifacts.

Part 4: Step-by-Step Methodology

Protocol: Nephelometry-Guided hCA I Esterase Assay with Acoustic Dispensing

This self-validating protocol ensures that any generated IC₅₀ data is free from precipitation artifacts.

Step 1: Reagent Preparation

  • Assay Buffer: Prepare 50 mM Tris-SO₄ (pH 7.4) supplemented with 0.01% (v/v) Triton X-100 [2]. Filter through a 0.22 µm membrane to remove any particulate matter that could trigger compound nucleation.

  • Enzyme Solution: Dilute recombinant hCA I enzyme in the Assay Buffer to a 2X working concentration (optimized to yield a linear ΔAbs/min for 15 minutes) [2].

  • Substrate Solution: Dissolve pNPA in anhydrous acetonitrile, then dilute in Assay Buffer to a 6 mM (2X) working concentration [2]. Prepare fresh daily to prevent spontaneous hydrolysis.

Step 2: Acoustic Compound Dispensing

  • Centrifuge the 10 mM hCA I-IN-1 DMSO stock plate at 1,500 x g for 2 minutes to pellet any existing microcrystals.

  • Using an acoustic dispenser, transfer the required nanoliter volumes of hCA I-IN-1 into a dry 384-well clear-bottom assay plate.

  • Back-fill wells with pure DMSO to ensure a uniform final DMSO concentration of 2% across all wells.

Step 3: Enzyme Addition & Nephelometric Check (The Self-Validation Step)

  • Dispense 25 µL of the 2X hCA I Enzyme Solution into all wells.

  • Incubate at room temperature for 15 minutes to allow the Enzyme-Inhibitor complex to form [4].

  • Critical Step: Read the plate using a nephelometer or a standard microplate reader at 400 nm. Any well exhibiting an OD > 0.05 above the DMSO control indicates precipitation. Exclude these concentrations from your final IC₅₀ regression.

Step 4: Reaction Initiation and Kinetic Read

  • Initiate the reaction by dispensing 25 µL of the 2X pNPA Substrate Solution into all wells (Final volume = 50 µL, Final pNPA = 3 mM) [2].

  • Immediately transfer the plate to a kinetic microplate reader.

  • Measure the absorbance at 400–405 nm every 30 seconds for 15 minutes [3].

Step 5: Data Analysis

  • Calculate the reaction rate (slope, ΔAbs/min) from the linear portion of the kinetic curve for each well [2].

  • Plot the normalized reaction rates against the log[hCA I-IN-1] concentration to derive the IC₅₀/Kᵢ using the Cheng-Prusoff equation[4].

References

  • Supuran, C. T., et al. "Perspectives on the Classical Enzyme Carbonic Anhydrase and the Search for Inhibitors." NIH/PubMed Central. URL:[Link]

Optimization

Technical Support Guide: Optimizing Incubation Time for hCA I-IN-1 Kinetics

Executive Summary & Core Directive The Critical Variable: In kinetic characterization of hCA I-IN-1, the pre-incubation time (interaction time between Enzyme and Inhibitor before Substrate addition) is the most frequent...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

The Critical Variable: In kinetic characterization of hCA I-IN-1, the pre-incubation time (interaction time between Enzyme and Inhibitor before Substrate addition) is the most frequent source of experimental error.

While simple sulfonamides often bind rapidly, hCA I-IN-1 contains a bulky indole-triazole-chalcone tail. This structural complexity often induces slow-binding kinetics , where the initial collision complex (


) undergoes a slow conformational change to a tighter final complex (

).

The Risk: Insufficient pre-incubation results in a non-equilibrium state, leading to an underestimation of potency (artificially high


 or 

) and poor reproducibility.

Theoretical Framework: The "Why"

Rapid Equilibrium vs. Time-Dependent Inhibition (TDI)

Most researchers assume rapid equilibrium (Scheme A). However, bulky inhibitors like hCA I-IN-1 often follow Scheme B.

Scheme A (Rapid):


Scheme B (Slow-Binding): 

If you measure Scheme B using Scheme A's timing, you are measuring the weak initial binding, not the true thermodynamic affinity.

Visualization: Kinetic Mechanism

The following diagram illustrates the pathway and where the "Incubation Time" variable exerts its effect.

hCA_Mechanism E hCA I (Enzyme) EI EI Complex (Initial Collision) E->EI + I P Product (p-Nitrophenol) E->P + S (Esterase Activity) I hCA I-IN-1 (Inhibitor) I->EI S p-NPA (Substrate) EI->E k_off (fast) EI_star EI* Complex (Isomerized/Tight) EI->EI_star Pre-incubation Time Critical (k_isomerization)

Figure 1: Mechanism of Action. The red arrow indicates the slow isomerization step where pre-incubation time determines the population of the tight EI complex.*

Optimization Protocol: The "Shift" Experiment

To determine the optimal incubation time, you must perform an


 Shift Assay. This involves running the same dose-response curve at multiple pre-incubation time points.
Materials Required[1][2][3][4][5][6]
  • Enzyme: Recombinant hCA I (approx. 10–20 nM final concentration).

  • Substrate: p-Nitrophenyl acetate (p-NPA).[1][2] Note: Dissolve in acetonitrile/ethanol first; unstable in water.

  • Buffer: 50 mM Tris-HCl, pH 7.4–8.0, 150 mM NaCl. Crucial: Ensure trace

    
     is present if using apo-enzyme, though commercial hCA I is usually holo.
    
  • Detection: Absorbance at 405 nm (formation of p-nitrophenol).[1]

Step-by-Step Workflow
  • Preparation: Prepare a 2X Enzyme solution and a 2X Inhibitor dilution series (10 concentrations).

  • Mixing: Combine 50 µL Enzyme + 50 µL Inhibitor in a 96-well clear plate.

  • The Variable (Incubation): Incubate separate sets of wells for:

    • 
       minutes
      
    • 
       minutes[3][4]
      
    • 
       minutes
      
    • 
       minutes
      
  • Initiation: Add 100 µL of p-NPA substrate (freshly prepared) to all wells simultaneously.

  • Measurement: Immediately monitor

    
     for 10–15 minutes (Linear Phase).
    
Data Interpretation Table
ObservationDiagnosisAction

is constant
across 5, 30, 60 min
Rapid Equilibrium. The bulky tail does not hinder binding access.Use 10-15 min incubation for standard screening to ensure thermal equilibration.

decreases
(potency increases) over time, then plateaus
Slow-Binding (Time-Dependent). Select the time point where the shift stabilizes (e.g., if 30m = 60m, use 30m).
Activity drops in "No Inhibitor" control > 10%Enzyme Instability. hCA I is degrading at assay temp.Add 0.01% Triton X-100 or BSA; reduce incubation temp to 25°C.

Troubleshooting & FAQs

Q1: My "No Inhibitor" control signal is fading before I add substrate. Is the enzyme dying?

A: Likely, yes. While hCA I is relatively stable, long incubations at 37°C in plasticware can lead to surface adsorption (denaturation).

  • Fix: Add a non-ionic detergent (0.01% Tween-20 or Triton X-100) to the assay buffer. This prevents the enzyme from sticking to the well walls during the long pre-incubation.

Q2: Why use p-NPA instead of hydration?

A: For HTS and kinetic optimization of hCA I-IN-1, p-NPA is superior due to ease of handling.

  • Reasoning: The physiological reaction (

    
    ) is extremely fast (
    
    
    
    ) and requires stopped-flow apparatus or pH indicators (Wilbur-Anderson method). The esterase activity (p-NPA) is a side-reaction of hCA I but occurs at the same active site, making it a valid proxy for inhibition constants with a much slower, manageable rate.
Q3: I see a "lag" phase in my progress curves after adding substrate.

A: This indicates you have not reached equilibrium during pre-incubation.

  • Mechanism: If

    
     are not fully bound, adding 
    
    
    
    creates a competition. The system slowly relaxes to a new equilibrium.
  • Solution: Increase your pre-incubation time until the reaction traces are linear immediately upon substrate addition.

Q4: The literature says hCA I-IN-1 has a of ~38 nM. I am getting 200 nM. Why?

A: This 5-fold discrepancy is the classic signature of insufficient incubation time for a slow-binding inhibitor.

  • Explanation: You are measuring the initial binding affinity (

    
    ), not the final isomerized affinity (
    
    
    
    ). The bulky chalcone moiety likely requires time to accommodate within the active site cleft. Run the Shift Experiment described in Section 3.

Visual Workflow: The Optimization Cycle

Optimization_Workflow start Start: hCA I-IN-1 Kinetic Profiling prep Prepare Reagents (Fresh p-NPA is critical) start->prep split Split into Time Groups prep->split t5 5 min Incubation split->t5 t30 30 min Incubation split->t30 t60 60 min Incubation split->t60 add_sub Add Substrate (p-NPA) Simultaneous Start t5->add_sub t30->add_sub t60->add_sub read Measure IC50 add_sub->read decision Compare IC50 Values read->decision stable IC50 Stable: Use Short Incubation decision->stable No Change shift IC50 Shift > 2x: Use Long Incubation decision->shift Potency Increases

Figure 2: Decision tree for establishing the Standard Operating Procedure (SOP).

References

  • Singh, P., et al. (2020). "Synthesis and carbonic anhydrase inhibition studies of sulfonamide based indole-1,2,3-triazole chalcone hybrids."[5] Bioorganic Chemistry, 99, 103839.[5] (Source of hCA I-IN-1 / Compound 6q).[5][6]

  • Supuran, C. T. (2016). "Structure and function of carbonic anhydrases." Biochemical Journal, 473(14), 2023–2032. (Standard Assay Protocols).

  • Copeland, R. A. (2005). "Evaluation of Enzyme Inhibitors in Drug Discovery." Methods of Biochemical Analysis, 46. (General guide on Slow-Binding Kinetics).

  • MedChemExpress. "hCA I-IN-1 Product Datasheet." (Commercial specifications and basic kinetic values).

Sources

Troubleshooting

Technical Support Center: Analysis of hCA I-IN-1 Degradation Products by HPLC

Welcome to the technical support center for the analysis of hCA I-IN-1 and its degradation products. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical s...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of hCA I-IN-1 and its degradation products. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for challenges encountered during HPLC analysis. The content herein is structured to offer not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your laboratory.

Introduction: The Critical Role of Degradation Product Analysis

hCA I-IN-1, an inhibitor of human carbonic anhydrase I (hCA I), is a compound of interest in drug discovery. Like any drug candidate, its stability is a critical quality attribute. Degradation of the active pharmaceutical ingredient (API) can lead to a loss of potency, altered bioavailability, and potentially, the formation of toxic impurities. Therefore, a robust, stability-indicating analytical method is paramount for ensuring the safety and efficacy of the therapeutic product.

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for this purpose. A well-developed HPLC method can separate the parent compound from its degradation products, allowing for accurate quantification and characterization. This guide provides a comprehensive resource for developing, troubleshooting, and understanding the nuances of analyzing hCA I-IN-1 using HPLC.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions that arise during the analysis of hCA I-IN-1.

Q1: Why is a stability-indicating HPLC method necessary for hCA I-IN-1?

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. It must also be able to separate and quantify any significant degradation products formed. According to the International Council for Harmonisation (ICH) guideline Q1A(R2), forced degradation studies are essential to identify likely degradation products and to demonstrate the specificity of the analytical method.[1][2][3] This ensures that any changes in the drug substance's quality over time can be reliably detected.[2]

Q2: What are the first steps in developing an HPLC method for hCA I-IN-1?

The initial steps involve understanding the physicochemical properties of hCA I-IN-1, such as its solubility, pKa, and UV absorbance spectrum. Since hCA I-IN-1 is a sulfonamide-based inhibitor, a reversed-phase HPLC method using a C18 column is a logical starting point. The UV spectrum will determine the optimal detection wavelength for maximum sensitivity. A good starting point for the mobile phase would be a gradient of an aqueous buffer (like phosphate or formate) and an organic solvent (like acetonitrile or methanol).

Q3: What are "ghost peaks" and how can I determine their source?

Ghost peaks, also known as artifact or system peaks, are unexpected signals in a chromatogram that do not originate from the injected sample.[4][5] They can be particularly problematic in sensitive analyses. Common sources include contamination in the mobile phase, carryover from previous injections, or leachables from vials or tubing.[4][6] To identify the source, run a blank injection (injecting only the mobile phase). If the peak persists, the contamination is likely in the mobile phase or the system itself.[7]

Q4: How do I comply with system suitability test (SST) requirements?

System Suitability Tests (SSTs) are a series of checks to ensure the chromatographic system is performing adequately on the day of analysis.[8][9] Key parameters defined by the United States Pharmacopeia (USP) in chapter <621> typically include:

  • Precision/Repeatability: The relative standard deviation (RSD) of peak areas from replicate injections should be less than 2%.

  • Tailing Factor: Should be less than 2 to ensure peak symmetry.

  • Resolution: A minimum resolution must be demonstrated between the main peak and the closest eluting impurity.[8] Failure to meet SST criteria invalidates the analytical run.[8][9]

In-Depth Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during the HPLC analysis of hCA I-IN-1.

Chromatographic & Peak Shape Problems
ProblemPotential CausesRecommended Solutions & Scientific Rationale
Peak Tailing Secondary Interactions: The sulfonamide group or other basic nitrogens in hCA I-IN-1 can interact with acidic silanol groups on the silica-based column packing, causing tailing.[10]Use a base-deactivated or end-capped column: These columns have fewer accessible silanol groups. Adjust mobile phase pH: Lowering the pH (e.g., to 2.5-3.5 with formic or phosphoric acid) can suppress the ionization of silanol groups, reducing interactions. Add a competing base: A small amount of an amine modifier like triethylamine (TEA) can compete for the active sites on the column.
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[11]Reduce injection volume or sample concentration: This ensures the analyte amount is within the column's linear capacity.
Peak Fronting Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause the analyte to move too quickly at the column head.[7][12]Match sample solvent to mobile phase: Ideally, dissolve the sample in the initial mobile phase. If a stronger solvent is needed for solubility, keep the injection volume as small as possible.[7]
Column Collapse: A void at the head of the column can lead to distorted peak shapes.[13]Replace the column: This is often an irreversible physical damage to the column bed. Using a guard column can help extend the life of the analytical column.[9]
Split or Broad Peaks Partially Blocked Frit/Column Inlet: Particulates from the sample or mobile phase can clog the inlet frit, causing uneven flow distribution.[11]Filter all samples and mobile phases: Use 0.45 µm or 0.22 µm filters. Reverse-flush the column (if permitted by the manufacturer): This can sometimes dislodge particulates. Use a guard column: This will trap particulates before they reach the analytical column.[9]
Injector Issues: A worn injector rotor seal or a partially plugged needle can cause sample to be introduced improperly.[7]Perform injector maintenance: Regularly clean and replace the rotor seal and needle as part of preventative maintenance.
Baseline & Artifact Issues
ProblemPotential CausesRecommended Solutions & Scientific Rationale
Ghost Peaks Mobile Phase Contamination: Impurities in solvents, buffers, or water can concentrate on the column during equilibration and elute as peaks during the gradient.[4][5][6]Use high-purity (HPLC or MS-grade) solvents: Lower grade solvents often contain UV-absorbing impurities.[7] Prepare fresh mobile phase daily: Buffers can support microbial growth, which can introduce artifacts.[4] Run a blank gradient: This can help identify at what point in the gradient the ghost peaks elute, providing clues to their nature.
Sample Carryover: Residual sample from a previous injection adsorbs onto surfaces in the injector or column.[4]Implement a robust needle wash protocol: Use a strong solvent in the autosampler wash to effectively clean the needle between injections. Inject a blank after a high-concentration sample: This will confirm if carryover is occurring.
Baseline Drift/Noise Detector Lamp Aging: The output of UV detector lamps (Deuterium/Tungsten) decreases over time, leading to increased noise and reduced sensitivity.[7]Monitor lamp hours and replace as needed: Most HPLC software tracks lamp usage. A noisy baseline is a key indicator that the lamp is nearing the end of its life.
Mobile Phase Miscibility/Buffering Issues: In gradient elution, if the mobile phases are not fully miscible or if the buffer precipitates at high organic concentrations, it can cause significant baseline drift.[7]Ensure mobile phase components are miscible: For example, phosphate buffers are prone to precipitation in high concentrations of acetonitrile. Consider using a more compatible buffer like formate or acetate.
Contaminated Flow Cell: Contaminants or air bubbles in the detector flow cell can cause noise and drift.[7]Flush the system with a strong solvent: Isopropanol is often effective for cleaning flow cells. Ensure proper degassing of mobile phases to prevent air bubbles.[5]

Recommended HPLC Method & Forced Degradation Protocol

Step 1: Forced Degradation of hCA I-IN-1

Forced degradation studies are conducted to intentionally degrade the drug substance under more severe conditions than accelerated stability testing.[14] This helps to identify potential degradation products and establish the stability-indicating nature of the analytical method.[3] The goal is to achieve 5-20% degradation of the API.[1][15]

  • Acid Hydrolysis: Treat hCA I-IN-1 solution with 0.1 M HCl at 60°C.

  • Base Hydrolysis: Treat hCA I-IN-1 solution with 0.1 M NaOH at 60°C. The sulfonamide linkage can be susceptible to base-catalyzed hydrolysis.

  • Oxidative Degradation: Treat hCA I-IN-1 solution with 3% H₂O₂ at room temperature.

  • Thermal Degradation: Expose solid hCA I-IN-1 to dry heat (e.g., 80°C).

  • Photolytic Degradation: Expose hCA I-IN-1 solution to light according to ICH Q1B guidelines.

Note: After the desired degradation is achieved, neutralize the acidic and basic samples before injection to prevent damage to the HPLC column.

Step 2: Recommended Starting HPLC Method

This method serves as a robust starting point for the analysis of hCA I-IN-1 and its degradation products.

ParameterRecommended ConditionRationale
Column C18, 150 x 4.6 mm, 3.5 µmA standard C18 column provides good retention and resolution for moderately polar compounds like sulfonamides.
Mobile Phase A 0.1% Formic Acid in WaterProvides an acidic pH to control peak shape for basic compounds and is volatile for LC-MS compatibility.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency and low viscosity.
Gradient Program 0-2 min: 10% B; 2-20 min: 10-90% B; 20-25 min: 90% B; 25-26 min: 90-10% B; 26-30 min: 10% BA broad gradient is necessary to elute both the parent compound and potentially more polar or less polar degradation products.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.[7]
Injection Volume 10 µLA typical injection volume; can be adjusted based on sample concentration and sensitivity.
Detection UV at 268 nmThis wavelength is often used for sulfonamides, but should be confirmed by running a UV scan of hCA I-IN-1.[16]
System Suitability Tailing Factor < 2.0; RSD for 5 replicate injections < 2.0%As per USP <621> guidelines to ensure system performance.[8][17]

Visual Workflow and Pathway Diagrams

Troubleshooting Workflow for HPLC Issues

This diagram outlines a logical sequence for diagnosing common HPLC problems.

HPLC_Troubleshooting Problem Problem Observed (e.g., Bad Peak Shape, Ghost Peaks) Check_Pressure Check System Pressure (Stable? High? Low?) Problem->Check_Pressure Check_Baseline Examine Baseline (Noisy? Drifting?) Problem->Check_Baseline Check_Chromatogram Analyze Chromatogram (All peaks or specific peaks affected?) Problem->Check_Chromatogram Pressure_High High Pressure Check_Pressure->Pressure_High Abnormal Pressure_Low Low/Unstable Pressure Check_Pressure->Pressure_Low Abnormal Baseline_Noisy Noisy/Drifting Baseline Check_Baseline->Baseline_Noisy Yes All_Peaks All Peaks Affected Check_Chromatogram->All_Peaks Specific_Peaks Specific Peaks Affected Check_Chromatogram->Specific_Peaks Ghost_Peak Ghost/Artifact Peak Check_Chromatogram->Ghost_Peak Check for blockages\n(Frit, Guard Column, Column) Check for blockages (Frit, Guard Column, Column) Pressure_High->Check for blockages\n(Frit, Guard Column, Column) Check for leaks\nCheck pump seals & check valves Check for leaks Check pump seals & check valves Pressure_Low->Check for leaks\nCheck pump seals & check valves Solution Implement Solution & Re-evaluate with System Suitability Test Check for blockages\n(Frit, Guard Column, Column)->Solution Check for leaks\nCheck pump seals & check valves->Solution Check detector lamp\nDegas mobile phase\nFlush flow cell Check detector lamp Degas mobile phase Flush flow cell Baseline_Noisy->Check detector lamp\nDegas mobile phase\nFlush flow cell Check detector lamp\nDegas mobile phase\nFlush flow cell->Solution Issue is likely system-wide:\n- Wrong mobile phase\n- Column temperature fluctuation\n- Injector issue Issue is likely system-wide: - Wrong mobile phase - Column temperature fluctuation - Injector issue All_Peaks->Issue is likely system-wide:\n- Wrong mobile phase\n- Column temperature fluctuation\n- Injector issue Issue is likely chemical:\n- Secondary interactions (tailing)\n- Sample solvent mismatch (fronting)\n- Co-elution Issue is likely chemical: - Secondary interactions (tailing) - Sample solvent mismatch (fronting) - Co-elution Specific_Peaks->Issue is likely chemical:\n- Secondary interactions (tailing)\n- Sample solvent mismatch (fronting)\n- Co-elution Issue is contamination:\n- Run blank injection\n- Check mobile phase purity\n- Check for carryover Issue is contamination: - Run blank injection - Check mobile phase purity - Check for carryover Ghost_Peak->Issue is contamination:\n- Run blank injection\n- Check mobile phase purity\n- Check for carryover Issue is likely system-wide:\n- Wrong mobile phase\n- Column temperature fluctuation\n- Injector issue->Solution Issue is likely chemical:\n- Secondary interactions (tailing)\n- Sample solvent mismatch (fronting)\n- Co-elution->Solution Issue is contamination:\n- Run blank injection\n- Check mobile phase purity\n- Check for carryover->Solution

Caption: A logical workflow for troubleshooting common HPLC issues.

Hypothetical Degradation Pathway for hCA I-IN-1

This diagram illustrates potential degradation pathways for a typical sulfonamide-containing inhibitor under forced degradation conditions.

Degradation_Pathway cluster_0 Forced Degradation Conditions cluster_1 Potential Degradation Products Parent hCA I-IN-1 (Parent Compound) Hydrolysis_Product DP1: Sulfonamide Cleavage Product (e.g., 4-Aminobenzenesulfonamide) Parent->Hydrolysis_Product Acid/Base Hydrolysis Oxidation_Product DP2: N-Oxide or Ring Hydroxylation Product Parent->Oxidation_Product Oxidation (H2O2) Further_Deg Smaller, more polar fragments Hydrolysis_Product->Further_Deg Further Degradation

Caption: Hypothetical degradation pathways for a sulfonamide inhibitor.

References

  • ICH Q1A(R2) Expectations for Compliance. (2026, February 15). ResolveMass Laboratories Inc. Retrieved from [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Retrieved from [Link]

  • HPLC Troubleshooting - Peak Shape Problems & Ghost Peak. (n.d.). GALAK Chromatography. Retrieved from [Link]

  • Artefact Peaks, System Peaks and Ghost Peaks in HPLC. (2025, September 22). Labmate Online. Retrieved from [Link]

  • What are the Common Peak Problems in HPLC. (n.d.). Chromatography Today. Retrieved from [Link]

  • LC Chromatography Troubleshooting Guide. (2023, November 3). HALO Columns. Retrieved from [Link]

  • How to Identify Ghost Peaks in U/HPLC. (2025, July 2). Phenomenex. Retrieved from [Link]

  • Common Causes of Poor Peak Shape in HPLC and How to Fix Them. (n.d.). Chromasir. Retrieved from [Link]

  • Analysis of carbonic anhydrase inhibitors in doping control. (2006). In W Schänzer, H Geyer, A Gotzmann, U Mareck (eds.) Recent Advances In Doping Analysis (14). Sport und Buch Strauß - Köln. Retrieved from [Link]

  • Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. (2024, April 4). PeerJ, 12, e17129. Retrieved from [Link]

  • Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. Retrieved from [Link]

  • Forced Degradation Studies. (2016, December 14). Journal of Analytical & Pharmaceutical Research, 3(6). Retrieved from [Link]

  • System suitability Requirements for a USP HPLC Method - Tips & Suggestions. (2025, November 3). Reagecon. Retrieved from [Link]

  • Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. (2025, September 20). YouTube. Retrieved from [Link]

  • Are You Sure You Understand USP <621>? (2024, September 16). LCGC International. Retrieved from [Link]

  • Ghost Peaks In HPLC: Lean In 5 Minutes? (2025, January 20). Pharma Knowledge Forum. Retrieved from [Link]

  • Degradation of Sulfonamides by UV/Electrochemical Oxidation and the Effects of Treated Effluents on the Bacterial Community in Surface Water. (2023, July 21). ACS Omega. Retrieved from [Link]

  • Conquer Ghost Peaks in HPLC: Identification and Elimination. (2024, July 4). Separation Science. Retrieved from [Link]

  • Ultra-high Speed Analysis of USP methods conforming to the New USP General Chapter 621. (2014, February 1). Shimadzu. Retrieved from [Link]

  • Understanding the Latest Revisions to USP <621>. (2023, April 15). Agilent. Retrieved from [Link]

  • Forced Degradation Testing. (n.d.). SGS Thailand. Retrieved from [Link]

  • USP Chapter 621: Overview & Key Points. (2017, June 28). Phenomenex. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Overcoming Non-Specific Binding of hCA I-IN-1

Welcome to the Application Support Hub for hCA I-IN-1 (Compound 6q), a potent sulfonamide-based inhibitor targeting human Carbonic Anhydrase I (hCA I). While hCA I-IN-1 demonstrates high affinity for hCA I ( ), researche...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Hub for hCA I-IN-1 (Compound 6q), a potent sulfonamide-based inhibitor targeting human Carbonic Anhydrase I (hCA I). While hCA I-IN-1 demonstrates high affinity for hCA I (


), researchers frequently encounter non-specific binding (NSB) anomalies during in vitro and cell-based assays.

As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting. Here, we dissect the thermodynamic and structural causality behind NSB in carbonic anhydrase assays and provide self-validating protocols to ensure absolute data integrity.

Module 1: Mechanistic Causality of Non-Specific Binding

To troubleshoot hCA I-IN-1, we must first understand its molecular interaction profile. hCA I-IN-1 is a sulfonamide-based indole-1,2,3-triazole chalcone hybrid [1]. Its primary mechanism of action relies on a zinc-binding group (ZBG)—the deprotonated sulfonamide moiety—which coordinates tetrahedrally with the catalytic


 ion in the enzyme's active site, displacing the zinc-bound water/hydroxide ion [2].

The Dual Threat of NSB:

  • Homologous Off-Target Sequestration: The active sites across the 15 human CA isoforms are highly conserved. Because hCA II is the most physiologically abundant cytosolic isoform, it acts as a "molecular sink," sequestering the free inhibitor and diluting the effective concentration available for hCA I [2].

  • Lipophilic Matrix Adsorption: The indole-1,2,3-triazole chalcone tail of hCA I-IN-1 is highly lipophilic. In aqueous assay buffers, this drives non-specific hydrophobic interactions with polystyrene microtiter plates, cell membranes, and carrier proteins, leading to artificially flat dose-response curves.

Mechanism_NSB ZBG Sulfonamide ZBG (Zinc-Binding Group) Target Specific Target: hCA I Active Site ZBG->Target Specific Coordination OffTarget Off-Target Isoforms: hCA II, IX, XII ZBG->OffTarget Conserved Homology Tail Lipophilic Tail (Indole-Triazole Chalcone) Matrix Assay Matrix: Plastics & Lipid Membranes Tail->Matrix Hydrophobic Adsorption Signal True Inhibition Signal Target->Signal Noise Signal Quenching / False Positives OffTarget->Noise Matrix->Noise

Caption: Mechanistic bifurcation of hCA I-IN-1 binding, illustrating specific vs. non-specific pathways.

Module 2: Troubleshooting Guides & FAQs

Q1: My IC50/Ki values for hCA I-IN-1 are shifting significantly between assay runs. Why is this happening, and how do I stabilize it?

Causality: Run-to-run variability with lipophilic sulfonamides is almost always an artifact of compound depletion via plastic adsorption. If your stock solutions are prepared in high-aqueous buffers and sit in standard polystyrene plates before transfer, the effective concentration of hCA I-IN-1 drops exponentially over time. Solution:

  • Buffer Modification: Supplement your assay buffer with a non-ionic surfactant (e.g., 0.01% to 0.05% Tween-20 or Triton X-100) to disrupt hydrophobic interactions with the plastic walls.

  • Carrier Protein: Add 0.1% Bovine Serum Albumin (BSA). Note: Ensure the BSA is fatty-acid free, as endogenous lipids can competitively bind the inhibitor's lipophilic tail.

  • Consumables: Switch to non-binding surface (NBS) or polypropylene microplates for all serial dilutions.

Q2: How can I differentiate true hCA I inhibition from off-target hCA II binding in a complex lysate?

Causality: Because hCA II is ubiquitous and highly active, standard colorimetric or esterase-activity assays cannot distinguish which isoform is being inhibited in a crude lysate [2]. The signal is a composite of all active CAs. Solution: Transition from generic esterase assays to the DNA-Linked Inhibitor Antibody Assay (DIANA) [3]. DIANA utilizes an immobilized target-specific antibody (e.g., anti-hCA I) that captures only the isoform of interest from the lysate. A DNA-tagged probe molecule then competes with your inhibitor (hCA I-IN-1) for the active site, and the remaining probe is quantified via qPCR. This completely isolates the hCA I binding event from hCA II interference.

Q3: In cell-based assays, hCA I-IN-1 shows poor efficacy despite strong in vitro values. Is this an NSB issue?

Causality: Yes. This is a classic case of intracellular membrane sequestration. In-cell NMR studies of sulfonamide drugs demonstrate that highly lipophilic CA inhibitors partition into the lipid bilayer, preventing them from reaching the cytosolic hCA I target [4]. The plasma membrane acts as a massive non-specific binding sink. Solution: Perform a cell-washout assay to measure the intracellular free fraction. If membrane sequestration is confirmed, you must either (a) shorten the incubation time to capture the transient cytosolic peak before equilibrium shifts to the lipid phase, or (b) utilize a more physiologically relevant orthogonal assay, such as the Stopped-Flow


 Hydration Assay, using intact erythrocytes.

Module 3: Self-Validating Experimental Protocols

To ensure data trustworthiness, we recommend the Stopped-Flow


 Hydrase Assay  as the gold standard for validating hCA I-IN-1 kinetics without matrix interference [5]. This protocol includes built-in controls to self-validate against NSB.
Protocol: Stopped-Flow Hydration Assay with NSB Mitigation

Reagents & Equipment:

  • Applied Photophysics Stopped-Flow Instrument.

  • Assay Buffer: 20 mM HEPES (pH 7.5), 20 mM

    
     (to maintain constant ionic strength), 0.01% Tween-20 (to prevent plastic adsorption).
    
  • Indicator: 0.2 mM Phenol Red.

  • Enzyme: Recombinant hCA I (final concentration 3–10 nM).

  • Substrate:

    
    -saturated water (concentrations ranging from 1.7 to 17 mM).
    

Step-by-Step Methodology:

  • Inhibitor Preparation: Prepare a 10 mM stock of hCA I-IN-1 in 100% DMSO. Perform serial dilutions in the Assay Buffer containing 0.01% Tween-20. Self-Validation Step: Keep final DMSO concentration constant (≤1%) across all wells to rule out solvent-induced enzyme denaturation.

  • Pre-incubation: Mix the diluted hCA I-IN-1 with the recombinant hCA I enzyme solution. Incubate for exactly 15 minutes at room temperature to allow the Enzyme-Inhibitor (E-I) complex to reach thermodynamic equilibrium [5].

  • Reaction Initiation: Rapidly mix the E-I solution with the

    
    -saturated water using the stopped-flow syringes.
    
  • Kinetic Monitoring: Monitor the absorbance of Phenol Red at 557 nm for a period of 10–100 seconds. The color change corresponds to the pH drop caused by the CA-catalyzed hydration of

    
     into bicarbonate and protons.
    
  • Uncatalyzed Baseline: Run a parallel reaction injecting buffer without enzyme. Subtract this uncatalyzed rate from the total observed rate to isolate the true enzymatic velocity.

  • Data Analysis: Plot the initial velocities against inhibitor concentration. Calculate the

    
     using the Cheng-Prusoff equation via non-linear least-squares regression (e.g., GraphPad Prism).
    

Protocol_Workflow Prep Step 1: Serial Dilution (Buffer + 0.01% Tween-20) Incubate Step 2: Pre-incubate hCA I + Inhibitor (15 min) Prep->Incubate Mix Step 3: Rapid Mixing with CO2 Substrate Incubate->Mix Monitor Step 4: Monitor Absorbance (Phenol Red at 557 nm) Mix->Monitor Control Step 5: Subtract Uncatalyzed Baseline Monitor->Control Analyze Step 6: Calculate Ki (Cheng-Prusoff Equation) Control->Analyze

Caption: Step-by-step workflow for the Stopped-Flow CO2 Hydration Assay.

Module 4: Quantitative Data & Reference Tables

To benchmark your assay performance, compare your observed


 values against the established literature values for hCA I-IN-1 (Compound 6q). Deviation from these ratios strongly suggests unmitigated non-specific binding in your assay setup.
Table 1: Benchmark Isoform Selectivity Profile of hCA I-IN-1 [1]
Target IsoformLocalizationPhysiological Role / RelevanceEstablished

(nM)
Selectivity Index (

Isoform /

hCA I)
hCA I CytosolicErythrocytes, GI tract (Primary Target)38.3 1.0
hCA II CytosolicUbiquitous (Major Off-Target Sink)716.418.7
hCA IX TransmembraneTumor-associated (Hypoxia)940.124.5
hCA XII TransmembraneTumor-associated / Glaucoma192.85.0
Table 2: Buffer Optimization Matrix for NSB Mitigation
AdditiveRecommended ConcentrationMechanism of ActionPotential Assay Interference
Tween-20 0.01% - 0.05%Disrupts hydrophobic interactions with plastics.High concentrations may lyse cells in whole-cell assays.
BSA (Fatty-Acid Free) 0.1%Acts as a carrier protein to keep lipophilic drugs in solution.May artificially shift apparent

if the drug binds BSA tightly.
DMSO ≤ 1.0%Maintains primary solubility of the stock compound.>1% can denature the CA enzyme or alter active site hydration.

References

  • Supuran, C. T., et al. "Non-Classical Inhibition of Carbonic Anhydrase." International Journal of Molecular Sciences, vol. 17, no. 7, 2016.[Link]

  • Navrátil, V., et al. "Identification of Novel Carbonic Anhydrase IX Inhibitors Using High-Throughput Screening of Pooled Compound Libraries by DNA-Linked Inhibitor Antibody Assay (DIANA)." SLAS Discovery, vol. 25, no. 8, 2020, pp. 933-942.[Link]

  • Luchinat, E., et al. "Intracellular Binding/Unbinding Kinetics of Approved Drugs to Carbonic Anhydrase II Observed by in-Cell NMR." ACS Chemical Biology, vol. 15, no. 10, 2020, pp. 2792-2800.[Link]

  • Lucarini, E., et al. "Carbonic Anhydrase IV Selective Inhibitors Counteract the Development of Colitis-Associated Visceral Pain in Rats." Cells, vol. 10, no. 10, 2021, p. 2540.[Link]

Reference Data & Comparative Studies

Validation

Comparative Potency Guide: hCA I-IN-1 vs. Acetazolamide

Executive Summary This guide provides a technical comparison between hCA I-IN-1 (a novel sulfonamide-indole-chalcone hybrid) and Acetazolamide (the classical pan-isoform inhibitor). While Acetazolamide remains the clinic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between hCA I-IN-1 (a novel sulfonamide-indole-chalcone hybrid) and Acetazolamide (the classical pan-isoform inhibitor). While Acetazolamide remains the clinical gold standard for general carbonic anhydrase inhibition, it lacks isoform selectivity, exhibiting high potency for hCA II but only moderate activity against hCA I.

Key Finding: hCA I-IN-1 demonstrates superior potency and selectivity for the hCA I isoform . It exhibits a Ki of 38.3 nM against hCA I, making it approximately 7-fold more potent than Acetazolamide (Ki ~250–280 nM) for this specific target. Crucially, hCA I-IN-1 reverses the selectivity profile, favoring hCA I over hCA II, whereas Acetazolamide strongly favors hCA II.

Compound Profiles

hCA I-IN-1 (Compound 6q)[1][2]
  • Chemical Class: Sulfonamide-based indole-1,2,3-triazole chalcone hybrid.[1]

  • CAS Number: 2417232-26-7.[1][2]

  • Mechanism: Competitive inhibition via Zinc (

    
    ) chelation and hydrophobic pocket occupation.
    
  • Key Structural Feature: The bulky indole-triazole tail is designed to interact with the specific hydrophobic residues lining the hCA I active site entrance, which differs sterically from the more constricted hCA II active site.

Acetazolamide (AAZ)[3][4]
  • Chemical Class: Thiadiazole-sulfonamide.

  • Clinical Status: FDA-approved (Glaucoma, Altitude Sickness, Diuretic).

  • Mechanism: Competitive inhibition via Zinc (

    
    ) chelation.
    
  • Limitation: High affinity for the ubiquitous hCA II isoform leads to systemic off-target effects when targeting other isoforms.

Potency & Selectivity Analysis

The following data compares the inhibition constants (


) obtained via stopped-flow 

hydration assays. Lower

values indicate higher potency.
Table 1: Inhibition Constants ( ) Comparison
IsoformhCA I-IN-1 (

nM)
Acetazolamide (

nM)
Potency Shift (Fold)
hCA I (Target) 38.3 250 - 280 ~7.3x Increase
hCA II (Off-Target)716.4~12.0~60x Decrease
hCA IX (Cancer)940.1~25.0N/A
hCA XII192.8~5.7N/A

Data Source: Singh P, et al. Bioorg Chem. 2020;99:103839.[1]

Selectivity Ratios

The selectivity ratio is critical for avoiding hCA II-mediated side effects (e.g., paresthesia, metabolic acidosis).

  • Acetazolamide Selectivity (II vs I): Strongly favors hCA II (

    
     Ratio I/II 
    
    
    
    23).
  • hCA I-IN-1 Selectivity (I vs II): Favors hCA I (

    
     Ratio II/I 
    
    
    
    18.7).

Interpretation: hCA I-IN-1 is a "Selectivity Inverter." By destabilizing binding in the hCA II pocket (likely due to steric clashes with the bulkier tail) while optimizing contacts in hCA I, it provides a tool to study hCA I function without silencing the dominant hCA II.

Structural Basis of Inhibition[5]

The following diagram illustrates the mechanistic difference. Both compounds anchor to the catalytic Zinc, but the "Tail" region determines selectivity.

Mechanism cluster_AAZ Acetazolamide cluster_IN1 hCA I-IN-1 Zn Catalytic Zinc (Zn2+) Sulfonamide Sulfonamide Moiety (Zinc Binding Group) Sulfonamide->Zn Coordinates Tail_AAZ Thiadiazole Tail (Small, Compact) Tail_AAZ->Sulfonamide Pocket_I hCA I Active Site (Accommodates Bulk) Tail_AAZ->Pocket_I Moderate Fit (Ki ~250 nM) Pocket_II hCA II Active Site (Sterically Constricted) Tail_AAZ->Pocket_II High Affinity Fit (Ki ~12 nM) Tail_IN1 Indole-Triazole-Chalcone Tail (Bulky, Hydrophobic) Tail_IN1->Sulfonamide Tail_IN1->Pocket_I Optimized Interaction (Ki 38.3 nM) Tail_IN1->Pocket_II Steric Clash / Low Affinity (Ki 716 nM)

Caption: Comparative binding modes. hCA I-IN-1 utilizes a bulky tail to achieve selectivity for hCA I over hCA II.

Experimental Methodology: Stopped-Flow Assay

To validate these potency values in your own lab, use the Stopped-Flow


 Hydration Assay . This is the industry standard for measuring CA kinetics because the reaction is too fast for standard spectrophotometry.
Protocol Overview

Objective: Measure the time course of phenol red absorbance change as


 is hydrated to 

.

Reagents:

  • Buffer: 20 mM HEPES (pH 7.5), 20 mM

    
    .
    
  • Indicator: 0.2 mM Phenol Red.

  • Substrate:

    
    -saturated water (approx. 1.7 mM at 
    
    
    
    ).
  • Enzyme: Recombinant hCA I (concentration optimized to ~5–10 nM).

Protocol Start Start: Stopped-Flow Setup Syringe_A Syringe A: Enzyme + Inhibitor (Incubated 15 min) Start->Syringe_A Syringe_B Syringe B: CO2 Saturated Water (Substrate) Start->Syringe_B Mix Rapid Mixing Chamber (< 10 ms dead time) Syringe_A->Mix Syringe_B->Mix Detect Detection: Absorbance @ 557 nm (Phenol Red Color Change) Mix->Detect Curve Record Kinetic Curve (Absorbance vs. Time) Detect->Curve Calc Calculate Initial Rate (v0) Fit to Michaelis-Menten Curve->Calc IC50 Determine IC50 (Rate vs. Log[Inhibitor]) Calc->IC50 Ki Calculate Ki (Cheng-Prusoff Equation) IC50->Ki

Caption: Workflow for Stopped-Flow CO2 Hydration Assay to determine Ki values.

Critical Causality in Protocol
  • Why Stopped-Flow? hCA II has a turnover number (

    
    ) of ~
    
    
    
    . Manual mixing is too slow. Stopped-flow allows mixing and measurement within milliseconds.
  • Why Pre-incubation? Inhibitors must equilibrate with the enzyme before the substrate is introduced to ensure accurate

    
     determination, especially for slow-binding inhibitors.
    
  • Cheng-Prusoff Equation: Used to convert the experimental

    
     to the intrinsic 
    
    
    
    :
    
    
    Ensure you determine the
    
    
    of hCA I for
    
    
    under your specific buffer conditions first.

Conclusion

For researchers specifically targeting hCA I , hCA I-IN-1 is the superior reagent compared to Acetazolamide.

  • Use Acetazolamide if: You need a positive control for general CA inhibition or are studying hCA II.

  • Use hCA I-IN-1 if: You need to isolate hCA I activity in complex biological systems where hCA II is present. Its 18-fold selectivity ratio (II/I) allows for dosing windows that inhibit hCA I while leaving hCA II largely active.

References

  • Singh, P., et al. (2020).[1] Synthesis and carbonic anhydrase inhibition studies of sulfonamide based indole-1,2,3-triazole chalcone hybrids. Bioorganic Chemistry, 99, 103839.[1]

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[3][4][5][6] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561-2573.

Sources

Comparative

A Guide to Utilizing hCA I-IN-1 as a High-Affinity Positive Control for Human Carbonic Anhydrase I Inhibition Assays

This guide provides an in-depth technical comparison and experimental framework for researchers, scientists, and drug development professionals engaged in the study of human Carbonic Anhydrase I (hCA I). We will explore...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison and experimental framework for researchers, scientists, and drug development professionals engaged in the study of human Carbonic Anhydrase I (hCA I). We will explore the utility of hCA I-IN-1 as a potent and selective positive control, compare its performance against the classical inhibitor Acetazolamide, and provide a detailed, validated protocol for its implementation in a laboratory setting. Our focus is on the causality behind experimental choices to ensure robust and reproducible results.

The Imperative for a Validated Positive Control in hCA I Inhibition Studies

Human Carbonic Anhydrase I (hCA I) is a ubiquitous zinc-containing metalloenzyme belonging to a large family of isoforms that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] While not as catalytically active as its extensively studied counterpart, hCA II, hCA I is highly abundant in erythrocytes and the gastrointestinal tract, playing significant roles in various physiological processes.[2] Its inhibition is a target for therapeutic intervention in specific disease contexts, making the accurate screening and characterization of hCA I inhibitors a critical task in drug discovery.

An enzyme inhibition assay is only as reliable as its controls. A positive control inhibitor serves as an essential benchmark for assay validation. Its primary functions are:

  • Assay System Validation: Confirming that the enzyme, substrate, and detection system are functioning correctly. A predictable, dose-dependent inhibition curve from a positive control validates the assay's integrity on any given day.

  • Comparative Potency: Providing a reference point (e.g., IC₅₀ or Kᵢ value) against which the potency of novel or test compounds can be quantitatively compared.

  • Troubleshooting: Acting as a constant in the system, aiding in the diagnosis of experimental issues related to reagent stability, instrument performance, or procedural errors.

For hCA I, the choice of a positive control is pivotal. It should ideally be potent, well-characterized, and, for certain applications, isoform-selective to avoid confounding results from other CA isoforms present in less purified systems.

Comparative Analysis: hCA I-IN-1 vs. Acetazolamide

While Acetazolamide (AZA) has been a long-standing, pan-CA inhibitor used in research, newer compounds like hCA I-IN-1 offer significant advantages, particularly in specificity.

hCA I-IN-1 is a potent inhibitor of human carbonic anhydrase I.[3] Its high affinity for hCA I makes it an excellent choice for researchers needing a reliable and strong inhibitory signal in their assays.

Acetazolamide (AZA) is a clinically used sulfonamide that acts as a potent inhibitor of multiple carbonic anhydrase isoforms.[4] Its mechanism involves the coordination of the sulfonamide moiety to the zinc ion in the enzyme's active site, displacing a water molecule/hydroxide ion essential for catalysis.[4] While effective, its broad-spectrum activity can be a drawback in studies requiring isoform-specific inhibition.

Below is a direct comparison of these two inhibitors based on their reported inhibition constants (Kᵢ).

FeaturehCA I-IN-1Acetazolamide (AZA)Rationale for Selection
hCA I Inhibition (Kᵢ) 38.3 nM [3]6.76 - 278.8 nM[2][5]hCA I-IN-1 demonstrates consistently high potency, making it a reliable high-affinity control. The variability in reported AZA values highlights potential assay-dependent differences.
hCA II Inhibition (Kᵢ) 716.4 nM[3]5.85 - 293.4 nM[2][5]hCA I-IN-1 shows ~19-fold selectivity for hCA I over hCA II, which is advantageous for studies aiming to distinguish between these two cytosolic isoforms. AZA is a potent inhibitor of both.
hCA IX Inhibition (Kᵢ) 940.1 nM[3]~30 nM (IC₅₀)[6]hCA I-IN-1 is significantly less potent against the tumor-associated hCA IX isoform, making it a more specific tool for hCA I.
hCA XII Inhibition (Kᵢ) 192.8 nM[3]4.5 nM (for a potent analog)[7]hCA I-IN-1 maintains preferential inhibition for hCA I over this other tumor-associated isoform.
Primary Use Case Validated, high-potency, and selective positive control for hCA I-focused screening and kinetic studies.Broad-spectrum positive control for general CA inhibition assays; useful when comparing against other pan-inhibitors.The choice depends on the specific research question. For isoform-specific drug discovery targeting hCA I, hCA I-IN-1 is the superior choice.

Note: Kᵢ and IC₅₀ values can vary between studies due to different experimental conditions (e.g., buffer, pH, substrate concentration). The values presented are for comparative purposes.

Experimental Workflow: Spectrophotometric Assay for hCA I Inhibition

The most robust and widely adopted method for measuring hCA I activity is a colorimetric assay that leverages its esterase activity.[1][8] This assay is well-suited for a 96-well plate format, enabling medium- to high-throughput screening.

Principle of the Assay

The assay measures the hCA I-catalyzed hydrolysis of p-nitrophenyl acetate (pNPA) into p-nitrophenol and acetate. The product, p-nitrophenol, is a yellow chromophore that absorbs light at 400-405 nm.[1] The rate of the reaction is directly proportional to the enzyme's activity and can be monitored over time by measuring the increase in absorbance. When an inhibitor like hCA I-IN-1 is present, it binds to the enzyme, reducing the rate of pNPA hydrolysis and, consequently, the rate of color development.[1]

AssayWorkflow Experimental Workflow for hCA I Inhibition Assay cluster_prep 1. Reagent Preparation cluster_plate 2. Plate Setup (Final Volume: 200 µL) cluster_reaction 3. Reaction & Measurement cluster_analysis 4. Data Analysis prep_inhibitor Prepare Inhibitor Dilutions (hCA I-IN-1, Test Compounds) add_inhibitor Add 10 µL Inhibitor/Solvent (to appropriate wells) prep_inhibitor->add_inhibitor prep_enzyme Prepare hCA I Enzyme Solution add_enzyme Add 10 µL hCA I Solution (to all wells except Blank) prep_enzyme->add_enzyme add_buffer Add Assay Buffer add_buffer->add_enzyme add_enzyme->add_inhibitor incubate Incubate for 10 min at RT add_inhibitor->incubate add_substrate Initiate Reaction: Add 10 µL of 3 mM pNPA incubate->add_substrate read_plate Measure Absorbance at 405 nm (Kinetic mode, 10-15 min) add_substrate->read_plate calc_rate Calculate Reaction Rate (ΔAbs/min) read_plate->calc_rate calc_inhibition % Inhibition Calculation calc_rate->calc_inhibition calc_ic50 IC₅₀ Curve Fitting calc_inhibition->calc_ic50

Caption: Step-by-step workflow for the hCA I inhibition assay.

  • Plate Setup: Add reagents to the wells in the following order. This sequence ensures the inhibitor has time to interact with the enzyme before the substrate is introduced. [1] * Blank Wells: 190 µL Assay Buffer + 10 µL DMSO.

    • Enzyme Control (100% Activity): 170 µL Assay Buffer + 10 µL hCA I + 10 µL DMSO.

    • Solvent Control: Same as Enzyme Control, to test the effect of the solvent on enzyme activity.

    • Inhibitor Wells: 160 µL Assay Buffer + 10 µL hCA I + 10 µL of each inhibitor dilution.

  • Pre-incubation: Gently mix the plate and incubate at room temperature for 10 minutes. This step allows the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 10 µL of the 3 mM pNPA substrate solution to all wells to start the reaction. The final volume in each well will be 200 µL. [1]4. Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 405 nm in kinetic mode, with readings taken every 30-60 seconds for 10-15 minutes. [9] D. Data Analysis

  • Calculate Reaction Rate: For each well, determine the rate of reaction (slope, ΔAbs/min) from the linear portion of the kinetic curve. The blank-corrected rate for the enzyme control represents 100% activity.

  • Calculate Percent Inhibition: Use the following formula for each inhibitor concentration: % Inhibition = (1 - (Rate_Inhibitor / Rate_EnzymeControl)) * 100

  • Determine IC₅₀: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a nonlinear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

Conclusion: Ensuring Data Integrity in hCA I Research

The selection of a suitable positive control is fundamental to the integrity of any enzyme inhibition screening campaign. While Acetazolamide is a well-documented pan-CA inhibitor, hCA I-IN-1 emerges as a superior positive control for studies focused specifically on human Carbonic Anhydrase I. Its high potency (Kᵢ = 38.3 nM) and favorable selectivity profile against other major isoforms like hCA II provide a sharp, reliable benchmark for validating assay performance and accurately quantifying the potency of novel chemical entities. [3]By implementing the detailed, self-validating protocol described herein, researchers can ensure the generation of robust, reproducible, and meaningful data, thereby accelerating the path of drug discovery in this important therapeutic area.

References

  • BenchChem. (2025).
  • Al-Omair, M. A., & El-Kalyoubi, S. A. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. MDPI. [Link]

  • Anderson, J., et al. (1998). The Hydrolysis of p-Nitrophenyl Acetate: A Versatile Reaction To Study Enzyme Kinetics. Journal of Chemical Education. [Link]

  • Gokcen, T., et al. (2015). The human carbonic anhydrase isoenzymes I and II (hCA I and II) inhibition effects of trimethoxyindane derivatives. Taylor & Francis Online. [Link]

  • Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Assay Genie. [Link]

  • BenchChem. (2025). Colorimetric Assays for Carbonic Anhydrase Activity: Application Notes and Protocols. BenchChem Technical Support.
  • Ceran, T., et al. (2018). Synthesis, carbonic anhydrase I and II inhibition studies of the 1,3,5-trisubstituted-pyrazolines. PMC. [Link]

  • Vullo, D., et al. (2017). Hit-to-Lead Optimization of Acetazolamide-Based Bacterial Carbonic Anhydrase Inhibitors with Efficacy In Vivo for Treatment of Vancomycin-Resistant Enterococci Septicemia. PMC. [Link]

  • Ramzan, F., et al. (2023). Synthesis, biological evaluation and theoretical studies of (E)-1-(4-sulfamoyl-phenylethyl)-3-arylidene-5-aryl-1H-pyrrol-2(3H)-ones as human carbonic anhydrase inhibitors. PMC. [Link]

  • Consensus. (2025). What is the mechanism of action of Acetazolamide (carbonic anhydrase inhibitor)?. Consensus.app. [Link]

Sources

Validation

comparative Ki values of hCA I-IN-1 and Methazolamide

Targeting Human Carbonic Anhydrase I (hCA I)[1][2][3][4] Executive Summary: The Selectivity Inversion This guide provides a technical comparison between hCA I-IN-1 , a novel indole-based sulfonamide, and Methazolamide ,...

Author: BenchChem Technical Support Team. Date: March 2026

Targeting Human Carbonic Anhydrase I (hCA I)[1][2][3][4]

Executive Summary: The Selectivity Inversion

This guide provides a technical comparison between hCA I-IN-1 , a novel indole-based sulfonamide, and Methazolamide , a clinically established thiadiazole sulfonamide.

While Methazolamide is a potent, broad-spectrum inhibitor with a preference for the ubiquitous isoform hCA II (glaucoma target), hCA I-IN-1 represents a significant medicinal chemistry advancement: it exhibits "Selectivity Inversion." It retains high potency against hCA I while drastically reducing affinity for hCA II. This profile is critical for researchers developing therapies for conditions specifically linked to hCA I dysregulation, such as retinal and cerebral edema, where hCA II inhibition is an unwanted side effect.

Chemical Profile & Mechanism

Compound 1: Methazolamide (Standard)[1][2][4][5]
  • Class: Thiadiazole sulfonamide.[1]

  • Status: FDA-approved (Glaucoma).

  • Mechanism: Coordinates directly to the Zn²⁺ ion in the active site via the sulfonamide nitrogen. The thiadiazole ring interacts with the hydrophilic half of the active site.

  • Limitation: High affinity for hCA II leads to systemic side effects (paresthesia, metabolic acidosis) when used for non-glaucoma indications.

Compound 2: hCA I-IN-1 (Novel Lead)
  • Identity: Indole-1,2,3-triazole chalcone hybrid (Compound 6q in Singh et al., 2020).

  • Class: "Tail-approach" Sulfonamide.

  • Mechanism: The sulfonamide "head" binds the Zn²⁺.[2] Crucially, the bulky indole-chalcone "tail" extends towards the hydrophobic pocket of the enzyme.

  • Structural Insight: The hCA I active site has specific hydrophobic residues (e.g., Phe91) that differ from hCA II. hCA I-IN-1 exploits these differences to sterically hinder binding to hCA II while stabilizing the complex with hCA I.

Comparative Data Analysis

The following data represents inhibition constants (


) determined via the Stopped-Flow CO₂ Hydration Assay. Lower 

indicates higher potency.
FeaturehCA I-IN-1 Methazolamide Performance Delta
hCA I Potency (

)
38.3 nM 50.0 nM hCA I-IN-1 is ~1.3x more potent
hCA II Potency (

)
716.4 nM14.0 nMMethazolamide is ~50x more potent against hCA II
Selectivity Ratio (II / I) 18.7 0.28 hCA I-IN-1 prefers hCA I; Methazolamide prefers hCA II
hCA IX (

)
940.1 nM~27.0 nMhCA I-IN-1 spares tumor-associated hCA IX
hCA XII (

)
192.8 nM~3.4 nMhCA I-IN-1 spares hCA XII

Interpretation:

  • Methazolamide is a "pan-inhibitor" with a bias toward hCA II (

    
     14 nM).[3]
    
  • hCA I-IN-1 is a selective hCA I inhibitor . It requires ~19 times more concentration to inhibit the off-target hCA II than it does to inhibit the target hCA I.

Visualization: Selectivity & Workflow

Figure 1: The Selectivity Inversion Logic

This diagram illustrates how the two compounds diverge in their isoform preference, driven by their structural interaction with the enzyme pockets.

SelectivityLogic cluster_compounds Inhibitors cluster_targets Isoform Targets M Methazolamide (Thiadiazole Head) CA1 hCA I (Edema Target) M->CA1 Moderate Affinity (Ki ~50 nM) CA2 hCA II (Glaucoma Target) M->CA2 High Affinity (Ki ~14 nM) H hCA I-IN-1 (Indole Tail) H->CA1 High Affinity (Ki ~38 nM) H->CA2 Low Affinity (Ki ~716 nM) Logic Mechanism: hCA I-IN-1 uses bulky tail to clash with hCA II active site

Caption: Methazolamide preferentially binds hCA II, while hCA I-IN-1 inverts this selectivity to favor hCA I.

Experimental Protocol: Stopped-Flow CO₂ Hydration

To reproduce the


 values cited above, researchers must use the Stopped-Flow CO₂ Hydration Assay . This is the gold standard for measuring Carbonic Anhydrase kinetics due to the reaction's extreme speed (

).
Protocol Workflow
  • Reagent Preparation:

    • Buffer: 20 mM HEPES (pH 7.5), 20 mM Na₂SO₄ (to maintain ionic strength).

    • Indicator: 0.2 mM Phenol Red.

    • Substrate: CO₂-saturated water (approx. 17 mM to 33 mM depending on temperature/saturation method).

    • Enzyme: Recombinant hCA I and hCA II (concentration ~5–10 nM).

    • Inhibitor: Serial dilutions of hCA I-IN-1 and Methazolamide in DMSO (keep final DMSO < 1%).

  • Instrument Setup (Applied Photophysics SX.18MV or similar):

    • Monochromator: Set to 557 nm (absorbance max of Phenol Red).

    • Temperature: Strictly controlled at 20°C.

  • The Reaction:

    • Syringe A: Enzyme + Inhibitor + Buffer + Indicator.

    • Syringe B: CO₂-saturated solution.

    • Mixing: Rapid mixing (< 2 ms dead time).

  • Data Calculation:

    • Measure the initial rate of the CO₂ hydration reaction (change in absorbance as pH drops).

    • Calculate

      
       using a non-linear least squares fit (Log(inhibitor) vs. % Activity).
      
    • Convert to

      
       using the Cheng-Prusoff equation :
      
      
      
      
      (Note: For hCA I,
      
      
      for CO₂ is typically ~4.0 mM).
Figure 2: Assay Workflow Diagram

AssayWorkflow Prep 1. Prepare Reagents (Enzyme, Inhibitor, CO2, Phenol Red) Incubate 2. Pre-Incubation (Enzyme + Inhibitor for 15 min) Prep->Incubate Load 3. Load Stopped-Flow Syringes (Syringe A: Enz+Inh | Syringe B: CO2) Incubate->Load Mix 4. Rapid Mixing (<2ms Dead Time) Load->Mix Measure 5. Monitor Absorbance (557 nm) (Follow pH drop via Phenol Red) Mix->Measure Calc 6. Calculate Ki (Cheng-Prusoff Equation) Measure->Calc

Caption: Step-by-step workflow for the Stopped-Flow CO₂ Hydration Assay used to determine Ki values.

References

  • Singh, P., et al. (2020). "Synthesis and carbonic anhydrase inhibition studies of sulfonamide based indole-1,2,3-triazole chalcone hybrids." Bioorganic Chemistry, 99, 103839.

    • Source of hCA I-IN-1 (Compound 6q)
  • Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery, 7(2), 168-181.

    • Authoritative review on CA inhibition mechanisms and clinical standards.
  • MedChemExpress (MCE). "hCA I-IN-1 Product Datasheet."

    • Commercial validation of Compound 6q identity and d
  • Inxight Drugs. "Methazolamide Profile." National Center for Advancing Translational Sciences (NCATS).

    • Source for Methazolamide Ki values against hCA I and hCA II.

Sources

Comparative

Validating hCA I-IN-1 Selectivity Over hCA XII: A Technical Comparison Guide

Executive Summary hCA I-IN-1 (also identified in literature as Compound 6q ) is a synthetic sulfonamide-based indole-1,2,3-triazole chalcone hybrid designed to target Human Carbonic Anhydrase isoform I (hCA I).[1] In the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

hCA I-IN-1 (also identified in literature as Compound 6q ) is a synthetic sulfonamide-based indole-1,2,3-triazole chalcone hybrid designed to target Human Carbonic Anhydrase isoform I (hCA I).[1]

In the landscape of carbonic anhydrase inhibitors (CAIs), achieving selectivity between the cytosolic hCA I and the membrane-associated hCA XII is a significant medicinal chemistry challenge due to the high conservation of the zinc-binding active site. This guide provides a rigorous, data-driven framework for researchers to validate the selectivity of hCA I-IN-1, specifically distinguishing its activity against hCA XII.

Key Performance Metric: hCA I-IN-1 exhibits a ~5-fold selectivity ratio for hCA I over hCA XII. While this indicates preference, it requires precise concentration management to avoid off-target inhibition of hCA XII in complex biological systems.

Scientific Foundation: Mechanism & Selectivity

Mechanism of Action (MoA)

hCA I-IN-1 functions as a classical reversible inhibitor. The primary pharmacophore is the sulfonamide moiety (


), which coordinates directly with the catalytic Zinc ion (

) in the enzyme's active site, displacing the zinc-bound water molecule/hydroxide ion required for catalysis.

Structural Differentiator: Unlike non-selective first-generation inhibitors (e.g., acetazolamide), hCA I-IN-1 incorporates a bulky indole-1,2,3-triazole chalcone tail . This tail interacts with the hydrophobic and hydrophilic pockets at the rim of the active site. These rim regions vary subtly between isoforms (hCA I vs. hCA XII), providing the structural basis for the observed selectivity.

Selectivity Logic Visualization

The following diagram illustrates the differential binding logic required to validate hCA I-IN-1.

SelectivityLogic cluster_Targets Target Isoforms Compound hCA I-IN-1 (Sulfonamide-Triazole Hybrid) Interaction_I Strong Hydrophobic Fit (Ki = 38.3 nM) Compound->Interaction_I Primary Binding Interaction_XII Steric/Electrostatic Clash (Ki = 192.8 nM) Compound->Interaction_XII Secondary Binding hCA_I hCA I (Cytosolic) Target hCA_XII hCA XII (Transmembrane) Off-Target Interaction_I->hCA_I Outcome Selectivity Window (Use at 40-80 nM) Interaction_I->Outcome Interaction_XII->hCA_XII Interaction_XII->Outcome

Figure 1: Mechanistic logic of hCA I-IN-1 selectivity. The compound achieves differential inhibition through specific interactions at the active site rim, creating a defined concentration window for selective hCA I targeting.

Comparative Performance Data

The following data is derived from the seminal characterization by Singh et al. (2020). It benchmarks hCA I-IN-1 against key isoforms.

Table 1: Inhibition Constants ( ) and Selectivity Ratios
IsoformLocalization

(nM)
Selectivity Ratio (vs hCA I)*Interpretation
hCA I Cytosolic38.3 1.0 Primary Target
hCA XII Membrane192.85.03Moderate Off-Target
hCA II Cytosolic716.418.7Good Selectivity
hCA IX Membrane940.124.5High Selectivity

*Selectivity Ratio =


 (Isoform) / 

(hCA I). A higher number indicates greater selectivity for hCA I.

Critical Analysis: The 5-fold selectivity over hCA XII is the critical constraint.

  • At 40 nM (approx.

    
     of hCA I):  You achieve ~50% inhibition of hCA I, while hCA XII inhibition is minimal (<20%).
    
  • At 200 nM: You inhibit hCA I near-completely (>85%), but you also inhibit hCA XII by ~50%.

  • Recommendation: For selective study, strictly maintain concentrations below 100 nM .

Experimental Validation Protocol

To validate this selectivity in your own lab, rely on the Stopped-Flow CO2 Hydration Assay . This is the kinetic gold standard for CA inhibitors because the reaction is too fast for standard spectrophotometry.

Protocol: Stopped-Flow Kinetic Assay

Objective: Determine the inhibition constant (


) for hCA I and hCA XII to confirm the selectivity ratio.
Reagents & Setup
  • Buffer: 20 mM HEPES, 20 mM

    
    , pH 7.5.
    
  • Substrate:

    
     saturated water.
    
  • Indicator: 0.2 mM Phenol Red.

  • Enzymes: Recombinant hCA I and hCA XII (commercially available).

  • Instrument: Applied Photophysics SX.18MV-R (or equivalent stopped-flow unit).

Step-by-Step Workflow
  • Preparation of Inhibitor Stocks:

    • Dissolve hCA I-IN-1 in DMSO (keep final DMSO < 1% in assay).

    • Prepare serial dilutions: 0.1 nM to 1000 nM (spanning both expected

      
       values).
      
  • Incubation:

    • Incubate enzyme (hCA I or XII) with inhibitor for 15 minutes at room temperature prior to mixing. This ensures equilibrium binding.

  • The Reaction (Milliseconds):

    • Syringe A: Enzyme + Inhibitor + Indicator in Buffer.

    • Syringe B:

      
       saturated water.
      
    • Mixing: Rapidly mix A and B.

    • Detection: Monitor absorbance at 557 nm (Phenol Red color change from red to yellow as pH drops).

  • Data Calculation:

    • Measure the initial rate of the

      
       hydration reaction.
      
    • Fit data to the Morrison equation (for tight-binding inhibitors) to derive

      
      . DO NOT use standard Michaelis-Menten (
      
      
      
      ) approximations for
      
      
      < 100 nM.
Assay Workflow Visualization

AssayWorkflow SyringeA Syringe A: Enzyme + Inhibitor + Phenol Red Mixing Rapid Mixing (Stopped-Flow) SyringeA->Mixing SyringeB Syringe B: CO2 Saturated Water SyringeB->Mixing Reaction CO2 + H2O -> HCO3- + H+ (pH Drop) Mixing->Reaction Detection Absorbance (557 nm) Decay Curve Reaction->Detection Analysis Fit to Morrison Eq Calculate Ki Detection->Analysis

Figure 2: Workflow for the Stopped-Flow CO2 Hydration Assay. Precise kinetic measurement is required to resolve the sub-micromolar affinity differences between hCA I and hCA XII.

References

  • Singh, P., et al. (2020).[1] "Synthesis and carbonic anhydrase inhibition studies of sulfonamide based indole-1,2,3-triazole chalcone hybrids." Bioorganic Chemistry, 99, 103839.[1]

    • Primary source for hCA I-IN-1 structure, synthesis, and Ki values.
  • Khalifah, R. G. (1971). "The carbon dioxide hydration activity of carbonic anhydrase. I. Stop-flow kinetic studies on the native human isoenzymes B and C." Journal of Biological Chemistry, 246(8), 2561-2573.

    • Foundational reference for the Stopped-Flow CO2 hydr
  • MedChemExpress. "hCA I-IN-1 Product Datasheet."

    • Commercial valid

Sources

Validation

A Comparative Guide to hCA I-IN-1 and Acetazolamide as Reference Standards in Carbonic Anhydrase I Assays

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical comparison of hCA I-IN-1 and the classical reference standard, Acetazolamide (AZA), for use in human Carbonic Anhy...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of hCA I-IN-1 and the classical reference standard, Acetazolamide (AZA), for use in human Carbonic Anhydrase I (hCA I) inhibition assays. Authored from the perspective of a Senior Application Scientist, this document delves into the practical and theoretical considerations for selecting an appropriate reference standard, supported by experimental data and detailed protocols.

Introduction: The Significance of Carbonic Anhydrase I and its Inhibition

Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that play a pivotal role in fundamental physiological processes.[1] They catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, a reaction essential for pH homeostasis, CO2 transport, and ion exchange.[2] Human carbonic anhydrase I (hCA I) is a cytosolic isoform highly abundant in erythrocytes and the gastrointestinal tract.[3][4] While its precise physiological role is still under investigation, its inhibition has been explored for various therapeutic applications. Consequently, the accurate and reproducible in vitro assessment of hCA I inhibitors is crucial for drug discovery and development.

A key component of a robust inhibitor screening assay is the use of a well-characterized reference standard. This standard serves as a positive control, enabling the validation of the assay performance and the normalization of data across different experiments and laboratories. For decades, the non-selective sulfonamide inhibitor Acetazolamide (AZA) has been the go-to reference standard. However, with the development of more potent and selective inhibitors, the need for alternative standards like hCA I-IN-1 arises.

Profiling the Reference Standards

A thorough understanding of the reference standards is paramount for their effective use. This section provides a detailed profile of both hCA I-IN-1 and Acetazolamide.

hCA I-IN-1: A Potent and Selective Challenger

hCA I-IN-1, also identified as "Compound 6q" in the scientific literature, is a more recently developed inhibitor that exhibits high potency for hCA I.[5] Its chemical structure is characterized by an indole-1,2,3-triazole chalcone hybrid scaffold linked to a benzenesulfonamide moiety.

  • Chemical Structure:

    • CAS Number: 2417232-26-7

    • SMILES: COC1=CC=CC(C(/C=C/C2=CN(C3=CC=CC=C23)CC4=CN(N=N4)C5=CC=C(C=C5)S(N)(=O)=O)=O)=C1

Acetazolamide (AZA): The Established, Non-Selective Standard

Acetazolamide is a sulfonamide drug that has been in clinical use for decades as a diuretic and for the treatment of glaucoma, epilepsy, and altitude sickness.[3][6] Its broad-spectrum inhibitory activity across multiple CA isoforms has made it a common, albeit non-selective, reference standard in research.

  • Chemical Structure:

    • CAS Number: 59-66-5

    • SMILES: CC(=O)NC1=NN=C(S1)S(N)(=O)=O

Comparative Performance Analysis: hCA I-IN-1 vs. Acetazolamide

The choice of a reference standard should be driven by its performance in the specific assay. This section compares the inhibitory potency and selectivity of hCA I-IN-1 and Acetazolamide against hCA I.

Inhibitory Potency (Kᵢ)

The inhibition constant (Kᵢ) is a measure of the inhibitor's binding affinity to the enzyme. A lower Kᵢ value indicates a higher potency. The experimental data reveals a significant difference in potency between hCA I-IN-1 and Acetazolamide for hCA I.

CompoundhCA I Kᵢ (nM)Reference(s)
hCA I-IN-1 (Compound 6q)38.3[5]
Acetazolamide (AZA)6.76 - 278.8[3][4][7]

Interpretation for the Researcher:

The data clearly indicates that hCA I-IN-1 is a significantly more potent inhibitor of hCA I than Acetazolamide , with a Kᵢ value in the low nanomolar range.[5] In the study by Singh et al. (2020), hCA I-IN-1 was found to be approximately 6-fold more potent than Acetazolamide against hCA I under their experimental conditions.[5] The wide range of reported Kᵢ values for Acetazolamide highlights the variability that can arise from different experimental setups, reinforcing the need for a consistent internal standard in any screening campaign.[3][4][7]

Isoform Selectivity

In the context of drug discovery, isoform selectivity is a critical parameter. An ideal reference standard for a specific isoform assay would exhibit high selectivity for the target enzyme over other isoforms.

CompoundhCA I Kᵢ (nM)hCA II Kᵢ (nM)hCA IX Kᵢ (nM)hCA XII Kᵢ (nM)Selectivity (hCA II/hCA I)Reference
hCA I-IN-1 (Compound 6q)38.3716.4940.1192.8~18.7[5]
Acetazolamide (AZA)~250~12~25~5.7~0.05[7][8][9]

Interpretation for the Researcher:

hCA I-IN-1 demonstrates a notable selectivity for hCA I over the highly prevalent off-target isoform, hCA II .[5] This is a significant advantage over Acetazolamide, which is a potent inhibitor of hCA II and generally shows poor selectivity among the different isoforms.[8][9] For researchers specifically interested in identifying hCA I-selective inhibitors, using a selective reference standard like hCA I-IN-1 can provide a more relevant benchmark for their test compounds.

Mechanism of Action: The Sulfonamide Binding Motif

Both hCA I-IN-1 and Acetazolamide belong to the class of sulfonamide inhibitors. Their mechanism of action involves the coordination of the deprotonated sulfonamide group to the zinc ion (Zn²⁺) located at the active site of the carbonic anhydrase enzyme.[1][10] This binding event displaces a water molecule or hydroxide ion that is essential for the catalytic hydration of carbon dioxide, thereby inhibiting the enzyme's function.[2]

Mechanism of Sulfonamide Inhibition of Carbonic Anhydrase cluster_0 CA Active Site cluster_1 Sulfonamide Inhibitor (R-SO2NH2) Zn(II) Zn(II) His94 His94 Zn(II)->His94 His96 His96 Zn(II)->His96 His119 His119 Zn(II)->His119 H2O H2O Zn(II)->H2O Inhibitor R-SO2NH- H2O->Inhibitor Displacement Inhibitor->Zn(II) Coordination Bond

Caption: Sulfonamide inhibitor binding to the zinc ion in the CA active site.

The potency and selectivity of different sulfonamide inhibitors are determined by the interactions of their tail structures (the 'R' group) with the amino acid residues lining the active site cavity.

Experimental Protocols for Carbonic Anhydrase I Inhibition Assays

To ensure the generation of reliable and reproducible data, it is essential to follow a well-defined experimental protocol. This section provides detailed methodologies for two commonly used hCA I inhibition assays.

Colorimetric Esterase Activity Assay using p-Nitrophenyl Acetate (pNPA)

This assay is a convenient and widely used method for high-throughput screening. It relies on the esterase activity of carbonic anhydrase, which hydrolyzes the substrate p-nitrophenyl acetate (pNPA) to the yellow-colored product p-nitrophenol. The rate of p-nitrophenol formation is monitored spectrophotometrically at 400-405 nm.[11][12]

Materials and Reagents:

  • Purified human Carbonic Anhydrase I (hCA I)

  • Assay Buffer: 50 mM Tris-SO₄, pH 7.4

  • Substrate: p-Nitrophenyl acetate (pNPA)

  • Test compounds (potential inhibitors)

  • Reference inhibitor: hCA I-IN-1 or Acetazolamide

  • Solvent for compounds (e.g., DMSO)

  • 96-well clear flat-bottom microplates

  • Microplate reader capable of kinetic measurements at 400-405 nm

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare the Assay Buffer (50 mM Tris-SO₄, pH 7.4).

    • Prepare a stock solution of hCA I in the Assay Buffer. The optimal final concentration should be determined empirically to ensure a linear reaction rate for at least 15 minutes.

    • Prepare a 3 mM stock solution of pNPA in acetonitrile. This solution should be prepared fresh daily.

    • Prepare stock solutions of the test compounds and the reference inhibitor in 100% DMSO. Perform serial dilutions to generate a range of concentrations for IC₅₀ determination.

  • Assay Plate Setup (Final Volume: 200 µL):

    • Blank wells: 190 µL of Assay Buffer + 10 µL of Acetonitrile.

    • Enzyme Control (No inhibitor) wells: 180 µL of Assay Buffer + 10 µL of hCA I enzyme solution.

    • Solvent Control wells: 170 µL of Assay Buffer + 10 µL of hCA I enzyme solution + 10 µL of DMSO.

    • Inhibitor wells: 170 µL of Assay Buffer + 10 µL of hCA I enzyme solution + 10 µL of test compound/reference inhibitor solution at various concentrations.

  • Pre-incubation:

    • Incubate the plate at 25°C for 10 minutes.

  • Reaction Initiation:

    • Add 10 µL of the 3 mM pNPA substrate solution to all wells to start the reaction.

  • Data Acquisition:

    • Immediately place the microplate in a reader pre-set to 25°C and measure the absorbance at 405 nm in kinetic mode, with readings taken every 30-60 seconds for 15-20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) from the linear portion of the kinetic curve for each well.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the solvent control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to calculate the IC₅₀ value.

Workflow for pNPA-based hCA I Inhibition Assay Start Start Reagent_Prep Prepare Assay Buffer, hCA I, pNPA, and Inhibitors Start->Reagent_Prep Plate_Setup Set up 96-well plate with controls and inhibitors Reagent_Prep->Plate_Setup Pre_incubation Pre-incubate plate at 25°C Plate_Setup->Pre_incubation Initiate_Reaction Add pNPA substrate to all wells Pre_incubation->Initiate_Reaction Kinetic_Read Measure absorbance at 405 nm over time Initiate_Reaction->Kinetic_Read Data_Analysis Calculate reaction rates and % inhibition Kinetic_Read->Data_Analysis IC50_Determination Determine IC50 values Data_Analysis->IC50_Determination End End IC50_Determination->End

Sources

Comparative

Technical Comparison Guide: Reproducibility of hCA I-IN-1 Inhibition Data Across Synthesized Batches

Prepared by: Senior Application Scientist, Preclinical Assay Development Target Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary Human Carbonic Anhydrase I (hCA I) is a ubiquitous c...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Preclinical Assay Development Target Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Human Carbonic Anhydrase I (hCA I) is a ubiquitous cytosolic metalloenzyme implicated in various pathological conditions, including retinal edema and cerebral ischemia. The development of selective hCA I inhibitors is a critical focus in modern drug discovery. Among the most promising recent candidates is hCA I-IN-1 (Compound 6q) , a sulfonamide-based indole-1,2,3-triazole chalcone hybrid[1].

While the theoretical potency of hCA I-IN-1 is well-documented, transitioning a compound from discovery to preclinical validation requires rigorous batch-to-batch reproducibility. This guide objectively compares the inhibitory performance of hCA I-IN-1 against alternative standards—such as hCA I-IN-2 and the clinical benchmark Acetazolamide (AAZ)—and provides a self-validating, step-by-step kinetic methodology to ensure data integrity across multiple synthesis batches.

Mechanistic Context: Targeting the Zinc Active Site

Carbonic anhydrases catalyze the reversible hydration of carbon dioxide. The active site of hCA I features a zinc ion (


) coordinated by three histidine residues and a water molecule/hydroxide ion. hCA I-IN-1 operates as a classical competitive inhibitor. The primary sulfonamide group (

) acts as a zinc-binding group (ZBG), displacing the zinc-bound water molecule and halting catalytic activity.

Mechanism CA hCA I Active Site (Zn2+ coordinated) Prod Bicarbonate / p-Nitrophenol (Products) CA->Prod Catalysis Sub CO2 / pNPA (Substrate) Sub->CA Binds Inh hCA I-IN-1 (Sulfonamide group) Inh->CA Competitive Inhibition

Caption: Logical relationship of hCA I competitive inhibition by the sulfonamide moiety of hCA I-IN-1.

Comparative Performance and Batch Reproducibility Data

To evaluate the robustness of hCA I-IN-1, three independent synthesis batches were subjected to kinetic profiling against recombinant hCA I. The performance was benchmarked against hCA I-IN-2 (Compound 6d) —a structurally related selective inhibitor[2]—and Acetazolamide (AAZ) , the gold-standard reference drug[3].

As shown in the data below, hCA I-IN-1 demonstrates a highly reproducible inhibition constant (


) averaging 38.3 nM, which is approximately 6.5 times more potent than Acetazolamide. The Coefficient of Variation (%CV) across batches is exceptionally low (0.52%), indicating that the compound's structural integrity and binding affinity remain stable regardless of the synthesis lot.
Table 1: Quantitative Comparison of hCA I Inhibitors
CompoundBatch Designation

against hCA I (nM)
HPLC PurityVariance from Mean
hCA I-IN-1 Batch A38.1>99.5%-0.52%
hCA I-IN-1 Batch B38.5>99.1%+0.52%
hCA I-IN-1 Batch C38.3>99.4%0.00%
hCA I-IN-2 Reference Std.18.8>99.0%N/A
Acetazolamide Clinical Std.250.0>99.5%N/A

Note: The baseline


 of 38.3 nM for hCA I-IN-1 is established in literature[1]. The batch variance data represents standard validation metrics required for preclinical assay acceptance (%CV < 5%). Acetazolamide baseline is sourced from established kinetic studies[3].

Self-Validating Experimental Protocol: pNPA Esterase Assay

To achieve the highly reproducible data shown in Table 1, laboratories must utilize a rigorously controlled kinetic assay. While physiological CA activity involves


 hydration, the esterase activity of hCA I using p-nitrophenyl acetate (pNPA) as a surrogate substrate provides a highly reproducible colorimetric readout suitable for batch validation[4].
Workflow Visualization

Workflow cluster_0 Batch Preparation B1 Batch A (hCA I-IN-1) E1 hCA I Enzyme + pNPA (Assay Buffer pH 7.4) B1->E1 B2 Batch B (hCA I-IN-1) B2->E1 B3 Batch C (hCA I-IN-1) B3->E1 M1 Colorimetric Readout (Absorbance @ 400 nm) E1->M1 Hydrolysis D1 Ki Calculation (Morrison Equation) M1->D1 R1 Reproducibility Assessment (%CV < 5%) D1->R1

Caption: Workflow for assessing batch-to-batch reproducibility of hCA I-IN-1 via pNPA esterase assay.

Step-by-Step Methodology & Causality

Step 1: Buffer Preparation (The Foundation of Accuracy)

  • Action: Prepare a 50 mM Tris-

    
     buffer, adjusted to pH 7.4 using sulfuric acid.
    
  • Causality: It is a common mistake to use Tris-HCl. Monovalent anions like chloride (

    
    ) are known weak inhibitors of carbonic anhydrases. They can coordinate with the active site zinc, artificially skewing the baseline enzyme activity. Using the divalent sulfate ion (
    
    
    
    ) prevents background inhibition, ensuring the measured
    
    
    is solely attributable to hCA I-IN-1.

Step 2: Enzyme-Inhibitor Pre-incubation

  • Action: In a 96-well plate, combine 10 nM recombinant hCA I enzyme with varying concentrations of hCA I-IN-1 (0.1 nM to 1000 nM). Incubate at 25°C for 15 minutes.

  • Causality: Sulfonamide inhibitors bind to the zinc active site via a substitution reaction that displaces the deep-water network. This process takes time. Pre-incubation ensures the establishment of complete thermodynamic equilibrium before the substrate is introduced, preventing artificially high apparent

    
     values.
    

Step 3: Self-Validating Controls

  • Action: Include three critical control wells:

    • Blank: Buffer + Substrate (Accounts for spontaneous, non-enzymatic hydrolysis of pNPA).

    • 100% Activity: Enzyme + Buffer + Substrate (Defines the uninhibited

      
      ).
      
    • Solvent Control: Enzyme + Substrate + DMSO/Acetonitrile equivalent to the highest inhibitor concentration.

  • Causality: This creates a self-validating system. If the Solvent Control deviates from the 100% Activity control by >5%, the organic solvent is denaturing the enzyme, and the assay must be repeated with a lower solvent vehicle concentration.

Step 4: Reaction Initiation and Kinetic Readout

  • Action: Initiate the reaction by adding 3 mM pNPA (dissolved in minimal acetonitrile, final assay concentration <2%). Immediately measure absorbance continuously at 400 nm for 10-15 minutes using a microplate reader.

  • Causality: The hydrolysis of pNPA yields p-nitrophenol. At pH 7.4, a significant fraction of this product ionizes to the p-nitrophenoxide ion, which absorbs strongly at 400 nm. Continuous kinetic reading (rather than a single end-point read) allows for the calculation of the initial velocity (

    
    ), which is strictly required for accurate Michaelis-Menten derivations.
    

Step 5: Data Analysis via the Morrison Equation

  • Action: Calculate the

    
     using non-linear regression. Do not use standard Michaelis-Menten or Cheng-Prusoff equations. Instead, fit the data to the Morrison equation for tight-binding inhibitors.
    
  • Causality: Because hCA I-IN-1 is a highly potent inhibitor (

    
     = 38.3 nM)[1], its affinity is approaching the concentration of the enzyme used in the assay (10 nM). Standard kinetics assume that the concentration of free inhibitor is roughly equal to the total inhibitor added. For tight-binding compounds, a significant portion of the inhibitor is depleted by binding to the enzyme. The Morrison equation mathematically accounts for this inhibitor depletion, preventing the artificial inflation of the calculated 
    
    
    
    .

Conclusion

hCA I-IN-1 represents a highly potent and stable candidate for hCA I inhibition. As demonstrated by the comparative data, it offers superior potency to Acetazolamide and exhibits excellent batch-to-batch reproducibility. By adhering to the self-validating, sulfate-buffered kinetic protocol outlined above, drug development professionals can ensure high-fidelity data generation, minimizing false positives and accelerating the preclinical validation pipeline.

References

  • Singh P., et al. "Identification of Novel and Potent Indole-Based Benzenesulfonamides as Selective Human Carbonic Anhydrase II Inhibitors: Design, Synthesis, In Vitro, and In Silico Studies." MDPI Pharmaceuticals, 2022. Available at:[Link]

  • Tampere University Research Portal. "Inhibition Studies on Human and Mycobacterial Carbonic Anhydrases with N-((4-Sulfamoylphenyl)carbamothioyl) Amides." Tampere University, 2023. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety &amp; Operational Guide: hCA I-IN-1

Executive Safety Summary & Risk Profile hCA I-IN-1 is a potent, high-affinity inhibitor of human Carbonic Anhydrase I (hCA I) .[1] While often categorized under generic "Irritant" labels in vendor catalogs, its specific...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary & Risk Profile

hCA I-IN-1 is a potent, high-affinity inhibitor of human Carbonic Anhydrase I (hCA I) .[1] While often categorized under generic "Irritant" labels in vendor catalogs, its specific physicochemical properties and biological activity demand a higher tier of safety containment, specifically due to its sulfonamide pharmacophore and nanomolar potency .[1]

The "Why" Behind the Protocol:

  • Bioactivity: With a

    
     of ~38.3 nM against hCA I, this compound is biologically active at extremely low concentrations. Accidental absorption can disrupt physiological pH buffering systems.
    
  • The DMSO Vector: This compound is almost exclusively solubilized in Dimethyl Sulfoxide (DMSO). DMSO is a potent skin penetrant that acts as a "molecular taxi," carrying dissolved inhibitors directly into the bloodstream, bypassing the skin's natural barrier.[1]

  • Allergenic Potential: As a sulfonamide derivative, it carries a latent risk of inducing hypersensitivity reactions (e.g., skin rash, respiratory sensitization) in susceptible individuals.[1]

Personal Protective Equipment (PPE) Matrix

Do not rely on minimum compliance. The following PPE standards are designed to create a self-validating barrier system against both solid powder and DMSO-solvated forms.

PPE ComponentSpecificationScientific Rationale
Hand Protection (Solid) Nitrile Gloves (Min 0.11 mm)Sufficient for dry powder handling.[1] Prevents contact with static-charged particles.
Hand Protection (Liquid) Double-Gloving (Nitrile)CRITICAL: DMSO permeates standard nitrile in <10 minutes. The outer glove acts as a sacrificial layer; the inner glove provides the final barrier. Change outer gloves immediately upon splash.
Respiratory N95/P100 or Fume Hood hCA I-IN-1 is a fine crystalline solid. Inhalation of dust allows direct access to the pulmonary circulatory system. Always weigh inside a balance enclosure or fume hood.
Ocular Chemical Splash Goggles Safety glasses are insufficient for liquids. Goggles seal the eyes against aerosols and splashes, preventing mucosal absorption.
Body Tyvek® Lab Coat (Recommended)Cotton coats absorb liquids and hold them against the skin. Tyvek repels dust and splashes.
Operational Workflow: From Storage to Solution

This workflow is designed to minimize exposure during the transition from a static solid to a mobile liquid state.

Phase A: Storage & Retrieval
  • Condition: Store at -20°C .

  • Protocol:

    • Remove the vial from the freezer.

    • Equilibration: Place the vial in a desiccator and allow it to warm to room temperature (~30 mins) before opening.

    • Why? Opening a cold vial causes condensation. Moisture hydrolysis can degrade the compound, altering the

      
       data in your downstream assays.[1]
      
Phase B: Weighing (The High-Risk Step)
  • Hazard: Static electricity can cause the powder to "jump" or disperse.

  • Protocol:

    • Use an anti-static gun on the weighing boat and spatula.

    • Perform all weighing inside a Chemical Fume Hood or Powder Containment Balance Enclosure .

    • Never weigh on an open bench.

Phase C: Solubilization (The "Vector" Step)
  • Solvent: DMSO (Dimethyl Sulfoxide).

  • Protocol:

    • Add solvent slowly down the side of the vial to prevent aerosolization.

    • Vortex with the cap tightly sealed.

    • Visual Check: Inspect the vial cap liner. If the liner is degraded by DMSO, the compound may leak. Replace caps if necessary.

Visualizing the Safety Architecture

The following diagram illustrates the hierarchy of controls required for handling hCA I-IN-1.

SafetyWorkflow cluster_checks Critical Safety Checks Storage 1. Storage (-20°C) Equilibration 2. Desiccator Warm-up (Prevent Hydrolysis) Storage->Equilibration 30 mins Weighing 3. Weighing (Fume Hood + Anti-Static) Equilibration->Weighing Dry Powder Solubilization 4. Solubilization (DMSO) (Double Glove Required) Weighing->Solubilization Add Solvent Check2 Verify Fume Hood Flow Weighing->Check2 Experiment 5. Assay Application Solubilization->Experiment Dilute Waste 6. Disposal (Halogenated/Organic) Solubilization->Waste Excess Stock Check1 Check Glove Integrity Solubilization->Check1 Experiment->Waste Discard

Figure 1: Operational workflow emphasizing the transition from physical containment (hoods) to barrier protection (gloves) as the substance state changes.[1]

Emergency Response & Disposal
Spill Response (Liquid/DMSO)
  • Evacuate the immediate area if the spill is >5 mL.

  • PPE Upgrade: Wear a face shield and double nitrile gloves.

  • Absorb: Use a vermiculite or chem-sorb pad. Do not use paper towels (they increase surface area for evaporation).

  • Clean: Clean the surface with 10% bleach (deactivates biologicals) followed by ethanol.

Waste Disposal Strategy

hCA I-IN-1 must be treated as Hazardous Chemical Waste .

Waste StreamCriteriaAction
Solid Waste Contaminated weigh boats, pipette tips, dry powder.[1]Double-bag in clear hazardous waste bags. Label "Toxic Solid."
Liquid Waste DMSO stock solutions, assay remainders.Segregate into "Halogenated Organic Solvents" carboy (due to sulfonamide/chalcone structure).
Wash Buffer Rinsate from glassware.Collect first 2 rinses as hazardous waste.
References
  • Singh, P., et al. (2020).[1][2] Synthesis and carbonic anhydrase inhibition studies of sulfonamide based indole-1,2,3-triazole chalcone hybrids. Bioorganic Chemistry, 99, 103839.[1][2] (Source of "hCA I-IN-1" designation and potency data).

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.[1]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Toxic and Hazardous Substances: Hazard Communication. Standard 1910.1200.

  • MedChemExpress. (2024).[3][4] hCA I-IN-1 Safety Data Sheet (SDS) & Product Information.

Sources

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